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Oxazole, 2-(2-methoxyphenyl)-

Cat. No.: B14788584
M. Wt: 175.18 g/mol
InChI Key: ICVYIWSVEOZUMO-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Organic and Medicinal Chemistry

Oxazoles are a class of five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. ontosight.ai This structural motif is a cornerstone in the fields of organic and medicinal chemistry due to the wide array of biological activities exhibited by its derivatives. jetir.orgmuseonaturalistico.it Oxazole-based molecules are known to interact with a broad spectrum of enzymes and receptors within biological systems through various non-covalent interactions. jetir.org This has led to the development of numerous oxazole-containing compounds with therapeutic potential. tandfonline.com

The versatility of the oxazole ring allows for the synthesis of a diverse range of derivatives with activities including antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral properties. museonaturalistico.ittandfonline.comalliedacademies.org The stability of the oxazole ring, being resistant to hydrolysis and proteases, makes it a valuable component in drug design, serving as a rigidifying element in peptide-based molecules. nih.gov

Positional and Substituent Effects on Oxazole Ring Systems

The chemical and biological properties of an oxazole derivative are significantly influenced by the nature and position of the substituents on the oxazole ring. The oxazole ring itself is aromatic, though less so than the analogous thiazole (B1198619). alliedacademies.org It possesses a pyridine-type nitrogen at position 3, which is weakly basic, and a furan-type oxygen at position 1, which imparts diene-like character. pharmaguideline.com

The reactivity of the oxazole ring can be tuned by the electronic properties of its substituents. Electron-donating groups enhance the reactivity of the ring towards electrophiles, while electron-withdrawing groups can have the opposite effect. pharmaguideline.comnih.gov For instance, the presence of a methoxy (B1213986) group on the phenyl ring, as in "Oxazole, 2-(2-methoxyphenyl)-", increases the electron density, which can influence the molecule's reactivity and intermolecular interactions.

Table 1: Physicochemical Properties of Oxazole, 2-(2-methoxyphenyl)-

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.18 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point120–125°C (may vary with substituents)
SolubilityModerately soluble in polar organic solvents (e.g., ethanol, DMSO)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B14788584 Oxazole, 2-(2-methoxyphenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVYIWSVEOZUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of Oxazole, 2 2 Methoxyphenyl

The synthesis of 2-substituted oxazoles, including "Oxazole, 2-(2-methoxyphenyl)-", can be achieved through various established methods in organic chemistry. Common strategies involve the cyclization of precursor molecules that contain the necessary atoms to form the oxazole (B20620) ring.

One of the most well-known methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. pharmaguideline.com For the synthesis of "Oxazole, 2-(2-methoxyphenyl)-", this would typically start with an α-amino ketone and 2-methoxybenzoyl chloride.

Another prevalent method is the reaction of α-haloketones with primary amides . This approach offers a direct route to 2,5-disubstituted oxazoles. pharmaguideline.com Additionally, the reaction of isocyanides with acid chlorides can also yield 2-substituted oxazoles. pharmaguideline.com More contemporary methods may utilize metal-catalyzed cross-coupling reactions or domino condensation-cyclization reactions to construct the oxazole core. researchgate.net

The characterization of "Oxazole, 2-(2-methoxyphenyl)-" relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for Oxazole, 2-(2-methoxyphenyl)-

Spectroscopic TechniqueObserved Signals
¹H NMRSignals corresponding to the methoxy (B1213986) protons (around δ 3.8–4.0 ppm) and the aromatic protons of both the phenyl and oxazole rings (typically in the δ 6.5–8.0 ppm region).
¹³C NMRA peak for the methoxy carbon (around δ 55.2 ppm) and signals for the carbons of the oxazole and phenyl rings (with oxazole carbons appearing in the δ 160–165 ppm range).
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound. For example, a peak at m/z 175.08 for [M+H]⁺.

Chemical Reactivity of Oxazole, 2 2 Methoxyphenyl

The reactivity of the oxazole (B20620) ring is a blend of its aromatic and heterocyclic character. The nitrogen atom at position 3 imparts basicity, allowing for protonation and N-alkylation reactions. pharmaguideline.com The oxazole ring can undergo electrophilic substitution, although it is generally less reactive than imidazole. slideshare.net The presence of the electron-donating 2-methoxyphenyl group at the 2-position is expected to activate the ring towards electrophilic attack.

Nucleophilic attack on the oxazole ring is also possible, often leading to ring cleavage rather than substitution, especially with strong nucleophiles. pharmaguideline.com The C2 position is particularly susceptible to deprotonation by strong bases, forming a 2-lithio-oxazole intermediate that can be unstable. pharmaguideline.com

The diene-like character of the oxazole ring, due to the furan-type oxygen, allows it to participate in cycloaddition reactions , such as the Diels-Alder reaction, with various dienophiles. pharmaguideline.com These reactions are often facilitated by electron-donating substituents on the oxazole ring. pharmaguideline.com The resulting adducts can be useful intermediates for the synthesis of other heterocyclic systems like pyridines and furans. pharmaguideline.com

Oxidation of the oxazole ring with strong oxidizing agents typically results in ring opening. pharmaguideline.com Conversely, the ring can be reduced, though this may also lead to ring cleavage depending on the reducing agent used. pharmaguideline.com

Table of Mentioned Compounds

Established Synthetic Routes to Substituted Oxazoles

Several classical and modern synthetic strategies have been established for the synthesis of the oxazole core. These methods often provide access to a wide range of substituted derivatives, and their understanding is crucial for the targeted synthesis of compounds like 2-(2-methoxyphenyl)oxazole.

Robinson-Gabriel Synthesis and Mechanistic Insights

The Robinson-Gabriel synthesis is a powerful and long-standing method for the formation of oxazoles. synarchive.comwikipedia.orgpharmaguideline.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone in the presence of a dehydrating agent. wikipedia.orgpharmaguideline.com The reaction was independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910. synarchive.com

The mechanism commences with the protonation of the carbonyl group of the acylamino ketone, which facilitates the nucleophilic attack by the amide oxygen. This cyclization step forms a five-membered oxazoline (B21484) intermediate. Subsequent dehydration, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid, leads to the formation of the aromatic oxazole ring. ijpsonline.comyoutube.com The use of dehydrating agents like phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), and thionyl chloride (SOCl2) has also been reported. pharmaguideline.com

A key starting material for this synthesis, the 2-acylamino-ketone, can be prepared through methods like the Dakin-West reaction. wikipedia.org

Fischer Oxazole Synthesis and its Variants

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The classical approach involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in Typically, both the cyanohydrin and the aldehyde reactants are aromatic and are used in equimolar amounts. wikipedia.org

The reaction proceeds via the formation of an iminochloride intermediate from the cyanohydrin and HCl. wikipedia.org This is followed by a dehydration reaction, which can occur under mild conditions. wikipedia.org The resulting oxazole product often precipitates as a hydrochloride salt, which can be converted to the free base. wikipedia.org While traditionally employing aromatic substrates, there have been instances of using aliphatic compounds. wikipedia.org

A notable example is the reaction of mandelic acid nitrile with benzaldehyde (B42025) to produce 2,5-diphenyloxazole. wikipedia.orgcutm.ac.in This method has also been utilized in the synthesis of 2-(4-bromophenyl)-5-phenyloxazole. wikipedia.org

Bredereck Reaction Enhancements for Polysubstituted Oxazoles

The Bredereck reaction offers a valuable method for synthesizing oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This approach is particularly effective for producing 2,4-disubstituted oxazoles. ijpsonline.com An enhancement to this method involves the use of α-hydroxyketones as starting materials, which provides a clean and economical pathway for oxazole synthesis. ijpsonline.com

Cycloisomerization Strategies Utilizing Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a versatile and efficient strategy for the synthesis of polysubstituted oxazoles. ijpsonline.comacs.orgnih.gov This method allows for the formation of the oxazole ring under mild conditions with high efficiency. ijpsonline.com The reaction typically proceeds through an initial cyclization to an oxazoline intermediate, which then isomerizes to the final oxazole product. ijpsonline.com

Various catalysts can be employed to facilitate this transformation, including silica (B1680970) gel, transition metals, Brønsted acids, Lewis acids, and halogens. ijpsonline.comacs.orgnih.gov For instance, a practical method for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles involves the silica gel-mediated cycloisomerization of alkynyl amides. acs.orgnih.gov Gold-catalyzed cycloisomerization has also been investigated, demonstrating good functional group tolerance and allowing for the synthesis of di- and trioxazoles. nih.gov Furthermore, a zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed to produce allylic oxazole derivatives. acs.org

Iminophosphorane-Mediated One-Pot Synthesis

Iminophosphorane-mediated reactions provide a powerful one-pot approach to oxazole synthesis. A common strategy involves the in-situ generation of an iminophosphorane by reacting an isothiocyanate with a phosphine, such as triphenylphosphine (B44618) (PPh3). tandfonline.comtandfonline.com This is followed by cyclization with a β-keto azide (B81097). tandfonline.com

A significant challenge with this method is the removal of the triphenylphosphine oxide byproduct. tandfonline.comtandfonline.com To address this, a modified approach utilizes polymer-supported triphenylphosphine (poly-TPP), which facilitates the synthesis of 2-N-aryl-5-substituted-1,3-oxazoles at room temperature and simplifies purification. tandfonline.comtandfonline.com This methodology has been successfully applied to the synthesis of oxazole derivatives with ester functionalities, which can be further converted to various amides. tandfonline.com

Another iminophosphorane-based method involves the reaction of 4-substituted benzoic acid derivatives with (N-isocyanimino)-triphenylphosphorane. This reaction proceeds at room temperature and affords the corresponding 2-aryl-1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction in excellent yields under neutral conditions. semanticscholar.orgresearchgate.net

Transition Metal-Catalyzed Approaches

Transition metal catalysis has become an indispensable tool in the synthesis of oxazoles, offering mild reaction conditions and broad functional group tolerance. researchgate.net

Ruthenium and Copper Catalysis: A novel synthesis of 2,5-disubstituted oxazoles and oxazolines has been developed using a ruthenium(II) porphyrin-copper chloride catalyzed cyclization. This method utilizes readily available carboxylic acids and phenylethenes or phenylacetylenes under mild conditions. nih.gov

Palladium and Copper Catalysis: Direct arylation using a palladium/copper catalyst system has been employed for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com

Gold Catalysis: Gold catalysts have proven effective in the cyclization of propargylamides to form oxazoles, operating under mild conditions and tolerating a range of functional groups. nih.govresearchgate.net

Rhodium Catalysis: Rhodium catalysts have been used in the annulation of triazoles and aldehydes to produce 2,5-diaryloxazole derivatives. researchgate.net

These transition metal-catalyzed methods provide powerful alternatives to traditional synthetic routes, often with improved efficiency and substrate scope.

Copper-Catalyzed Oxazole Formation

Copper catalysis offers a versatile and efficient platform for the synthesis of oxazoles. These methods often proceed under mild conditions and exhibit broad substrate scope. organic-chemistry.org

One prominent copper-catalyzed approach involves the tandem oxidative cyclization of readily available starting materials. organic-chemistry.org For instance, the reaction of benzylamines with 1,3-dicarbonyl compounds in the presence of a copper catalyst, an oxidant, and an additive like iodine can afford polysubstituted oxazoles in high yields. organic-chemistry.org The proposed mechanism involves an oxidative cyclization facilitated by both copper ions and iodine. organic-chemistry.org Electron-withdrawing groups on the benzylamine (B48309) have been shown to enhance reaction yields, while electron-donating groups and steric hindrance can decrease efficiency. organic-chemistry.org

Another strategy is the copper-mediated aerobic oxidative annulation of ketones and amines, which allows for the synthesis of 2,4,5-trisubstituted oxazoles. acs.org This method is notable for its functionalization of sp3 carbons, a typically challenging transformation in organic synthesis. acs.org Mechanistic studies suggest the formation of a keto-imine intermediate. acs.org

Furthermore, copper(II) triflate has been utilized as a catalyst for the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. organic-chemistry.org This method has been applied to the synthesis of analogues of naturally occurring oxazoles. organic-chemistry.org Additionally, copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles at room temperature through vinylic C-H bond functionalization. organic-chemistry.org A novel approach using a copper-catalyzed cascade reaction of alkenes with azides has also been developed for the synthesis of 2,5-disubstituted oxazoles under mild conditions using air as the oxidant. rsc.org

A plausible mechanism for the copper-catalyzed synthesis of oxazolines, which are precursors to oxazoles, involves the coordination of the nitrile to the copper catalyst, followed by nucleophilic attack of the amino alcohol. researchgate.net Subsequent intramolecular cyclization and proton transfer yield the oxazoline product. researchgate.net

The use of copper(II) complexes immobilized on magnetic nanoparticles represents an eco-friendly catalytic system for oxazole synthesis. jsynthchem.comjsynthchem.com These catalysts can be easily recovered and reused multiple times without a significant loss of activity. jsynthchem.comjsynthchem.com The reaction typically involves the condensation of a benzamide (B126) with a 2-bromoacetophenone (B140003) derivative. jsynthchem.com

Table 1: Examples of Copper-Catalyzed Oxazole Synthesis

Starting MaterialsCatalyst SystemProduct TypeYieldReference
Benzylamine, Ethyl acetoacetateCu(OAc)₂, TBHP, I₂Polysubstituted oxazoleUp to 93% organic-chemistry.org
Ketones, AminesCopper catalyst2,4,5-Trisubstituted oxazoleGood acs.org
α-Diazoketones, AmidesCu(OTf)₂2,4-Disubstituted oxazoleGood to excellent organic-chemistry.org
EnamidesCu(II) catalyst2,5-Disubstituted oxazoleGood organic-chemistry.org
Alkenes, AzidesCopper catalyst2,5-Disubstituted oxazoleGood rsc.org
Benzamide, 2-BromoacetophenoneFe₃O₄@SiO₂-Bipyridine-CuCl₂Disubstituted oxazoleHigh jsynthchem.com
Palladium/Copper-Catalyzed Direct Arylation Protocols

Direct arylation of the oxazole core is a powerful strategy for the synthesis of complex derivatives. Palladium and copper co-catalyst systems have been developed to achieve regioselective arylation at either the C2 or C5 position of the oxazole ring. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions dictates the site of arylation. nih.govresearchgate.net

For instance, a Pd(OAc)₂/KOAc system can favor C5-arylation, while other palladium catalysts combined with a copper co-catalyst can promote C2 selectivity. researchgate.net These methods are significant as they provide access to specific isomers that are important for structure-activity relationship studies in medicinal chemistry. nih.gov Mechanistic investigations are ongoing to fully elucidate the factors controlling the regioselectivity of these competing arylation processes. nih.gov

The use of Pd/Cu dual catalysis has been shown to enable the direct arylation of azoles, including oxazoles. acs.org This approach often involves the coupling of the oxazole with aryl halides. Furthermore, radical C-H arylation of oxazoles with aryl iodides has been achieved using a combination of a palladium complex, such as PdCl₂(dppf)₂, and a base like Cs₂CO₃. acs.org Interestingly, other metal complexes, including those of copper, nickel, and iron, in the presence of the dppf ligand, have also been found to catalyze this transformation. acs.org

Gold-Catalyzed Activation and Cyclization Pathways

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of highly substituted oxazoles through various activation and cyclization pathways. nih.govscispace.comnih.gov These reactions often proceed under mild conditions with high atom economy. nih.gov

One such method involves a one-pot, three-component reaction of an amide, an aldehyde, and an alkyne, catalyzed by a single cationic gold(I) species. nih.gov This process leads to the formation of highly substituted oxazoles in good yields, with water as the only theoretical byproduct. nih.gov

Another gold-catalyzed approach is the regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. scispace.comnih.govnih.gov A plausible mechanism involves the coordination of the gold catalyst to the alkyne, followed by attack of the dioxazole. scispace.comnih.gov Subsequent ring fragmentation, intramolecular cyclization of a gold carbene intermediate, and catalyst regeneration afford the fully substituted oxazole. scispace.comnih.gov

Gold catalysts can also promote the cycloisomerization of propargylamides to form oxazoles. researchgate.net The first use of Au(III) to facilitate this type of cyclization was reported in 2004. researchgate.net More recently, a gold-catalyzed synthesis of 2,5-disubstituted oxazoles from carboxamides and propynals has been developed. researchgate.net This reaction proceeds via a different pathway than related reactions with terminal alkynes, leading to a switch in regioselectivity. researchgate.net

The mechanism of gold-catalyzed cyclization of N-propargyl benzamides to oxazolines has been studied in detail. acs.org While protodeauration of a vinyl gold intermediate is often considered the rate-limiting step, studies have shown that the rate-determining step can switch to π-activation of the alkyne depending on the solvent. acs.org

Targeted Synthesis of 2-(2-methoxyphenyl)-Oxazole Architectures

The specific incorporation of a 2-methoxyphenyl substituent onto an oxazole ring requires tailored synthetic strategies. These methods can involve either the construction of the oxazole core with the pre-installed substituent or the introduction of the 2-methoxyphenyl group onto a pre-existing oxazole or oxazoline precursor.

Construction of the Oxazole Core with a 2-Methoxyphenyl Substituent

Several classical and modern methods can be adapted for the synthesis of 2-(2-methoxyphenyl)oxazole. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone, is a traditional route. pharmaguideline.com Dehydrating agents such as sulfuric acid, phosphorus pentoxide, or phosphoryl chloride are commonly employed. pharmaguideline.com

More contemporary methods offer milder conditions and greater functional group tolerance. For example, a one-pot method involves the reaction of 2-trimethylsilyl-1,2,3-triazole (B82041) with an acid chloride (in this case, 2-methoxybenzoyl chloride) to form a triazole amide, which upon heating rearranges to the 2-substituted oxazole. researchgate.net Another approach is the reaction of α-hydroxy amino ketones with aldehydes, where the C2 atom of the oxazole is derived from the aldehyde. pharmaguideline.com

A versatile synthesis of 2,4-substituted oxazoles proceeds through a reaction sequence based on a vinyl sulfonamide template, allowing for complete regiocontrol without the need for ring oxidation. rsc.org Additionally, a Brønsted acid-catalyzed cyclization of α-diazoketones with amides provides a metal-free route to 2,4-disubstituted oxazoles. acs.org

Synthesis of Dihydro-oxazole (Oxazoline) Precursors Incorporating 2-Methoxyphenyl Groups

Oxazolines are important intermediates that can be readily oxidized to oxazoles. The synthesis of 2-(2-methoxyphenyl)oxazolines can be achieved through several methods. A common approach is the condensation of 2-methoxybenzonitrile (B147131) with an amino alcohol, which can be catalyzed by Lewis acids. nih.gov Copper-NHC complexes have also been shown to effectively catalyze this reaction under milder conditions. organic-chemistry.org

Alternatively, the reaction of 2-methoxybenzoyl chloride with an amino alcohol, such as 2-amino-2-methylpropan-1-ol, yields an N-(hydroxyalkyl)benzamide intermediate. mdpi.com This intermediate can then be cyclized to the corresponding oxazoline. mdpi.com The synthesis of various 2-aryl-2-oxazolines from aromatic aldehydes (like 2-methoxybenzaldehyde) and 2-aminoethanol has also been reported using reagents such as 1,3-diiodo-5,5-dimethylhydantoin. organic-chemistry.org

The synthesis of poly(2-oxazoline)s, which are polymers with potential biomedical applications, can be initiated using 2-(hydroxyphenyl)-2-oxazolines. capes.gov.brgoogle.com

Microwave-Assisted Sonogashira Cross-Coupling for Aryl Substitutions

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.com Microwave irradiation can significantly accelerate this reaction, often leading to higher yields and shorter reaction times. acs.orgbohrium.com This methodology can be applied to the functionalization of oxazole rings.

While direct Sonogashira coupling on the 2-(2-methoxyphenyl)oxazole itself is less common, the strategy is often employed to build more complex structures. For instance, an aryl halide-substituted oxazole could be coupled with an alkyne bearing a 2-methoxyphenyl group, or vice versa.

A microwave-assisted, solvent- and copper-free Sonogashira coupling has been developed using palladium ionanofluids as the catalyst. mdpi.com This environmentally friendly protocol operates under mild conditions. mdpi.com Furthermore, microwave-assisted Sonogashira reactions in water have been reported, further enhancing the green credentials of this methodology. rsc.org The synthesis of 5-substituted oxazoles has been achieved under microwave irradiation, demonstrating the utility of this technology in oxazole chemistry. acs.org

Multi-Step Approaches for Structurally Complex Oxazole Derivatives

The synthesis of structurally complex oxazole derivatives, including those related to 2-(2-methoxyphenyl)oxazole, often necessitates multi-step synthetic sequences. These approaches allow for the careful and controlled construction of highly functionalized target molecules that may not be accessible through one-pot or simpler condensation reactions. Several classical and modern multi-step syntheses are pivotal in this regard.

The Fischer Oxazole Synthesis , discovered by Emil Fischer in 1896, is a foundational method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.orgresearchgate.net This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. A subsequent cyclization and dehydration yields the oxazole ring. wikipedia.org For a derivative of 2-(2-methoxyphenyl)oxazole, this could theoretically involve the reaction of a suitable cyanohydrin with 2-methoxybenzaldehyde.

Another cornerstone multi-step approach is the Robinson-Gabriel Synthesis . This method involves the cyclization and dehydration of α-acylamino ketones, typically using reagents like sulfuric acid or phosphorus pentachloride to promote the reaction. ijpsonline.compharmaguideline.com The synthesis of 2,5-diaryloxazole derivatives is a common application of this method. pharmaguideline.com

The van Leusen Oxazole Synthesis provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.gov The reaction is a two-step [3+2] cycloaddition that proceeds under basic conditions. nih.govmdpi.com An oxazoline intermediate is formed, which then eliminates p-toluenesulfinic acid (TosH) to yield the aromatic oxazole ring. ijpsonline.comnih.gov This method has been adapted for the synthesis of more complex structures, including those involving subsequent modifications. For instance, Yasaei and co-workers in 2019 described a van Leusen synthesis between 2-chloroquinoline-3-carbaldehydes and TosMIC, followed by a palladium-catalyzed amidation to create complex substituted oxazoles. nih.govmdpi.com

More recent developments have focused on sequential, flow-chemistry-based approaches. A notable example is the three-step continuous-flow protocol for producing 2-(azidomethyl)oxazoles from vinyl azides. beilstein-journals.org This process involves the thermolysis of a vinyl azide to an azirine, which then reacts with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. This intermediate is then subjected to nucleophilic substitution with sodium azide to yield the final product, all within a short residence time. beilstein-journals.org Similarly, a five-step synthesis has been reported for a related compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, starting from 2-hydroxybenzoic acid, which involves esterification, hydrazinolysis, acylation, etherification, and a final intramolecular dehydration-cyclization. orientjchem.org

These multi-step strategies are often combined with other reactions, such as Suzuki-Miyaura coupling, to build molecular complexity. Yamada et al. developed a one-pot synthesis of trisubstituted oxazoles that combines oxazole formation with a subsequent Suzuki-Miyaura coupling reaction using a nickel catalyst. ijpsonline.com

Synthetic Method Key Reactants Reaction Type Primary Product Reference(s)
Fischer Oxazole SynthesisCyanohydrin, AldehydeDehydration/Condensation2,5-Disubstituted oxazoles ijpsonline.comwikipedia.orgresearchgate.net
Robinson-Gabriel Synthesisα-Acylamino ketoneCyclodehydration2,5-Disubstituted oxazoles ijpsonline.compharmaguideline.com
van Leusen SynthesisAldehyde, Tosylmethyl isocyanide (TosMIC)[3+2] Cycloaddition5-Substituted oxazoles ijpsonline.comnih.govmdpi.com
Continuous-Flow SynthesisVinyl azide, Bromoacetyl bromide, NaN₃Sequential thermolysis, cyclization, substitution2-(Azidomethyl)oxazoles beilstein-journals.org
Multi-step/Hybrid MethodCarboxylic acid, various reagentsSequential reactions (e.g., esterification, cyclization)Complex substituted oxadiazoles orientjchem.org

Green Chemistry Principles in Oxazole Synthesis

The integration of green chemistry principles into the synthesis of oxazoles has become a significant focus for researchers, aiming to reduce the environmental impact of chemical processes. ijpsonline.comnih.gov These approaches prioritize the use of less hazardous substances, alternative energy sources, and more efficient reaction conditions to improve yield, purity, and energy consumption compared to conventional methods. ijpsonline.com

Alternative Energy Sources:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. ijpsonline.com Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving product yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various oxazole and oxadiazole derivatives. ijpsonline.commdpi.com For example, Rashamuse et al. reported a microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles with high efficiency. nih.gov

Ultrasound-assisted synthesis is another green technique that utilizes ultrasonic irradiation to accelerate chemical reactions. ijpsonline.comnih.gov

Greener Solvents and Catalysts:

The use of ionic liquids as reaction media offers a green alternative to volatile organic solvents. ijpsonline.com Ionic liquids are non-volatile, thermally stable, and can often be recycled and reused. An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been demonstrated in ionic liquids, which could be recovered and reused for multiple runs without a significant drop in yield. nih.govorganic-chemistry.org

Water is considered the ultimate green solvent. mdpi.com A modified van Leusen reaction has been developed using water as the medium at a relatively low temperature (50 °C), demonstrating an excellent yield. mdpi.com

The development of sustainable catalytic systems is a cornerstone of green synthesis. This includes the use of transition-metal-free methods and electrochemical approaches. organic-chemistry.orgrsc.org An electrochemical, phosphine-mediated deoxygenative [3+2] cycloaddition has been described for synthesizing oxazoles from carboxylic acids, avoiding the need for transition metals and toxic oxidants. rsc.org Copper-catalyzed syntheses, such as the one described by Ueda et al. for benzoxazoles, offer an efficient and safe alternative. ijpsonline.comijpsonline.com

Atom Economy and Process Efficiency:

Continuous-flow synthesis provides enhanced safety, efficiency, and scalability. By integrating multiple reaction steps into a continuous process, waste is minimized, and reaction conditions can be precisely controlled, leading to higher yields and purity. beilstein-journals.org

Green Approach Description Advantages Example Application Reference(s)
Microwave IrradiationUse of microwave energy to heat reactions.Accelerated reaction rates, higher yields, reduced reaction times.Microwave-assisted van Leusen synthesis of 5-aryl-1,3-oxazoles. ijpsonline.comnih.govnih.govmdpi.com
Ultrasound IrradiationUse of high-frequency sound waves to promote reactions.Enhanced reaction rates, improved efficiency.General acceleration of oxazole synthesis. ijpsonline.comnih.gov
Ionic LiquidsUse of non-volatile, recyclable salts as solvents.Reduced use of volatile organic compounds, solvent reusability.van Leusen synthesis of 4,5-disubstituted oxazoles. ijpsonline.comnih.govorganic-chemistry.org
Aqueous MediaUse of water as a solvent.Environmentally benign, safe, and inexpensive.Modified van Leusen reaction in water at 50 °C. mdpi.com
Electrochemical SynthesisUse of electricity to drive chemical reactions.Avoids toxic oxidants and transition metals.Phosphine-mediated cycloaddition of carboxylic acids. rsc.org
Sustainable CatalysisUse of efficient and non-toxic catalysts.Reduced waste, high efficiency, milder conditions.Copper-catalyzed synthesis of benzoxazoles. ijpsonline.comijpsonline.comorganic-chemistry.org
Continuous-FlowIntegrating reaction steps in a continuous system.High efficiency, safety, scalability, reduced waste.Three-step synthesis of 2-(azidomethyl)oxazoles. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For oxazole derivatives, the chemical shifts (δ) of the protons are influenced by their position on the aromatic and heterocyclic rings, as well as by the nature of any substituents.

In the ¹H NMR spectrum of 2-(substituted phenyl)oxazole derivatives, the protons on the oxazole ring typically appear at distinct chemical shifts. For instance, in 2-(2-chlorophenyl)-5-phenyloxazole, the proton on the oxazole ring (H-5) resonates at δ 8.10-8.07 ppm. amazonaws.com The protons of the phenyl and substituted phenyl rings exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. amazonaws.comrsc.org

The methoxy (B1213986) group (-OCH₃) protons on the 2-methoxyphenyl substituent characteristically appear as a sharp singlet further upfield. For example, in 6-methoxy-2-phenylbenzo[d]oxazole, the methoxy protons are observed at δ 3.88 ppm. rsc.org The specific chemical shifts and coupling constants (J values) provide valuable information for confirming the substitution pattern on the aromatic rings. amazonaws.comrsc.org

Table 1: Selected ¹H NMR Chemical Shifts for "Oxazole, 2-(2-methoxyphenyl)-" and Related Derivatives

CompoundSolventProtonChemical Shift (δ, ppm)
2-(2-chlorophenyl)-5-phenyloxazole amazonaws.comCDCl₃H-5 (oxazole)8.10-8.07 (m)
6-methoxy-2-phenylbenzo[d]oxazole rsc.orgCDCl₃-OCH₃3.88 (s)
2-(3-methoxyphenyl)-5-methylbenzo[d]oxazole rsc.orgCDCl₃-OCH₃3.94 (s)
1-(2-methoxyphenyl)-N-phenylmethanimine rsc.orgDMSO-d₆-OCH₃3.88 (s)

This interactive table provides a summary of characteristic proton chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in "Oxazole, 2-(2-methoxyphenyl)-" and its analogs are indicative of their electronic environment.

The carbon atoms of the oxazole ring typically resonate in the region of δ 150-165 ppm for C-2 and C-5, and around δ 120-140 ppm for C-4. For example, in 2-(2-chlorophenyl)-5-phenyloxazole, the C-2 and C-5 carbons of the oxazole ring appear at δ 159.00 and δ 151.77 ppm, respectively. amazonaws.com The carbon of the methoxy group (-OCH₃) is typically found around δ 55-60 ppm. rsc.orgrsc.org The carbons of the phenyl and methoxyphenyl rings appear in the aromatic region of the spectrum, with their specific shifts influenced by the substitution pattern. amazonaws.comrsc.org

Table 2: Selected ¹³C NMR Chemical Shifts for "Oxazole, 2-(2-methoxyphenyl)-" and Related Derivatives

CompoundSolventCarbonChemical Shift (δ, ppm)
2-(2-chlorophenyl)-5-phenyloxazole amazonaws.comCDCl₃C-2 (oxazole)159.00
2-(2-chlorophenyl)-5-phenyloxazole amazonaws.comCDCl₃C-5 (oxazole)151.77
6-methoxy-2-phenylbenzo[d]oxazole rsc.orgCDCl₃-OCH₃55.92
2-(3-methoxyphenyl)-5-methylbenzo[d]oxazole rsc.orgCDCl₃-OCH₃55.50

This interactive table summarizes key carbon-13 chemical shifts for structural analysis.

For metal-containing derivatives of "Oxazole, 2-(2-methoxyphenyl)-", specialized NMR techniques are employed. For instance, in organotin derivatives, ¹¹⁹Sn NMR spectroscopy is a powerful tool for probing the coordination environment of the tin atom. rsc.orgrsc.org The ¹¹⁹Sn chemical shift is highly sensitive to the nature of the ligands attached to the tin center and the coordination number of the tin atom. rsc.orgrsc.org This technique, in conjunction with ¹H and ¹³C NMR, allows for a comprehensive structural characterization of these complex molecules in solution. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups in "Oxazole, 2-(2-methoxyphenyl)-" and its derivatives. The key vibrational bands observed in the FT-IR spectrum correspond to the stretching and bending vibrations of specific bonds.

Key characteristic IR absorption bands include:

C=N stretching of the oxazole ring, typically observed in the range of 1600-1650 cm⁻¹. researchgate.net

C=C stretching of the aromatic rings, which appear as a series of bands between 1400 and 1600 cm⁻¹. researchgate.net

C-O-C stretching of the methoxy group and the oxazole ring, which are found in the region of 1000-1300 cm⁻¹. researchgate.net

C-H stretching of the aromatic and methyl groups, typically appearing above 3000 cm⁻¹ and between 2850 and 3000 cm⁻¹, respectively.

The FT-IR spectrum of a related compound, 2-(4-methoxyphenyl)benzo[d]thiazole, shows characteristic bands at 1603 cm⁻¹ and 1521 cm⁻¹, which can be assigned to the C=N and aromatic C=C stretching vibrations, respectively. researchgate.net

Table 3: Characteristic FT-IR Frequencies for "Oxazole, 2-(2-methoxyphenyl)-" and Related Structures

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C=N (Oxazole)Stretching1600-1650 researchgate.net
C=C (Aromatic)Stretching1400-1600 researchgate.net
C-O-C (Ether & Oxazole)Stretching1000-1300 researchgate.net
C-H (Aromatic)Stretching>3000
C-H (Aliphatic)Stretching2850-3000

This table provides a guide to the expected FT-IR absorption bands for functional group identification.

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. For oxazole derivatives, Raman spectroscopy can be particularly useful for studying the vibrations of the aromatic rings and the oxazole moiety, especially in aqueous solutions or for samples where FT-IR analysis is challenging. researchgate.net The analysis of Raman spectra, in conjunction with theoretical calculations, can provide a detailed understanding of the molecular structure and bonding. researchgate.netcapes.gov.br

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For "Oxazole, 2-(2-methoxyphenyl)-", the theoretical monoisotopic mass can be calculated from its molecular formula, C₁₀H₉NO₂.

While specific HRMS data for "Oxazole, 2-(2-methoxyphenyl)-" is not detailed in the provided search results, the technique's application is well-documented for analogous oxazole-containing compounds. For instance, HRMS has been used to confirm the structures of various functionalized oxazoles synthesized through methods like the diazo strategy. acs.org In these studies, the experimentally measured mass of the protonated molecule ([M+H]⁺) is compared against the calculated mass, with the small mass error confirming the proposed elemental composition. acs.org For example, the calculated m/z for the [M+H]⁺ ion of a related compound, methyl 2-diazo-3-oxo-3-(5-(p-tolyl)-2-(trifluoromethyl)oxazol-4-yl)propanoate, was 340.0540, and the found value was 340.0539. acs.org This level of precision is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

The expected HRMS data for "Oxazole, 2-(2-methoxyphenyl)-" would involve observing an ion peak corresponding to its calculated exact mass.

Table 1: Calculated Mass for "Oxazole, 2-(2-methoxyphenyl)-"

Molecular Formula Adduct Calculated m/z
C₁₀H₉NO₂ [M+H]⁺ 176.0657

The confirmation of the molecular formula through HRMS is a foundational step that precedes more detailed structural elucidation by techniques such as X-ray crystallography.

X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. While a specific crystal structure for "Oxazole, 2-(2-methoxyphenyl)-" is not available in the search results, extensive crystallographic data exists for closely related derivatives, allowing for a detailed and predictive analysis. A prime example is the structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. nih.govresearchgate.net

Single crystal X-ray diffraction analysis of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole reveals its solid-state molecular structure and crystallographic parameters. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/n. vensel.org This information is fundamental to understanding the symmetry and repeating unit of the crystal lattice. The collection of diffraction data at a low temperature (200 K) helps to minimize thermal motion, allowing for a more precise determination of atomic positions. nih.govresearchgate.net

The crystallographic data for this closely related dihydro-oxazole derivative provides a strong model for what can be expected for "Oxazole, 2-(2-methoxyphenyl)-".

Table 2: Crystal Data and Structure Refinement for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Parameter Value Reference
Empirical Formula C₁₂H₁₅NO₂ nih.gov
Formula Weight 205.25 nih.govresearchgate.net
Temperature 200(2) K nih.govresearchgate.net
Crystal System Monoclinic nih.gov
Space Group Not specified in search results
a (Å) 8.1495 (2) nih.govresearchgate.net
b (Å) 10.9369 (3) nih.govresearchgate.net
c (Å) 12.0864 (3) nih.govresearchgate.net
β (°) 91.305 (3) nih.govresearchgate.net
Volume (ų) 1076.99 (5) nih.gov
Z 4 nih.gov

The relative orientation of the phenyl and oxazole rings is a key structural feature, defined by the torsion angle between the two moieties. In many diaryl-substituted oxazoles, the rings tend to be nearly coplanar to maximize π-system conjugation. researchgate.netresearchgate.net However, steric hindrance from substituents, particularly at the ortho position, can induce a twist.

In the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the molecule is described as approximately planar. nih.govresearchgate.net The dihedral angle between the mean plane of the aromatic ring and the mean plane of the oxazoline ring (specifically through atoms O1/C2/N3/C5) is a mere 8.6 (1)°. nih.govresearchgate.net This indicates a significant degree of planarity despite the presence of the ortho-methoxy group. The oxazoline ring itself is not perfectly flat but adopts an envelope conformation. nih.govresearchgate.net For the fully aromatic "Oxazole, 2-(2-methoxyphenyl)-", an even greater degree of planarity between the two rings would be anticipated, as the oxazole ring is inherently planar. ijpsonline.com Studies on other 4,5-phenyl-oxazoles confirm that the molecular geometries are generally quite similar and close to typical planar values. semanticscholar.org

The packing of molecules in a crystal lattice is governed by a network of intermolecular interactions. nih.govbohrium.com While strong hydrogen bonds are often dominant, weaker interactions like C–H⋯O, C–H⋯N, and π-π stacking play a crucial role in the supramolecular assembly of oxazole derivatives. rsc.orgiucr.org

The analysis of the crystal structure of 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole explicitly identifies a weak C–H⋯O interaction that contributes to the stabilization of the crystal structure. nih.govresearchgate.net This interaction involves a hydrogen atom from the aromatic ring and the oxygen atom of the oxazoline ring of an adjacent molecule.

Table 3: Hydrogen-Bond Geometry for 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

D—H⋯A D—H (Å) H⋯A (Å) D⋯A (Å) D—H⋯A (°) Reference

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, often reveals that H···H, C···H/H···C, and O···H/H···O contacts are the most significant contributors to the crystal packing in related heterocyclic compounds. vensel.orgnih.gov The presence of the methoxy group and the oxazole ring in "Oxazole, 2-(2-methoxyphenyl)-" provides multiple sites for such C–H⋯O and C–H⋯N interactions, which would be expected to be key motifs in its crystal lattice. researchgate.net

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's reactivity, stability, and spectroscopic properties lies in the accurate calculation of its electronic structure and ground-state geometry.

Density Functional Theory (DFT) is a prominent computational method for investigating the structural and electronic properties of organic molecules. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with basis sets like 6-311G, is widely used to optimize molecular geometries and predict various molecular properties. irjweb.comresearchgate.net

DFT calculations determine the most stable conformation of a molecule by finding the lowest energy arrangement of its atoms. For oxazole derivatives, these calculations provide precise data on bond lengths, bond angles, and dihedral angles. The geometry of the parent oxazole ring is nearly planar. researchgate.net For 2-(2-methoxyphenyl)oxazole, a key geometric parameter is the dihedral angle between the oxazole and the phenyl rings, which influences the degree of π-conjugation between the two ring systems. In a related crystal structure, 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, the dihedral angle between the aromatic ring and the mean plane of the five-membered ring is a mere 8.6(1)°, indicating a nearly co-planar arrangement. nih.gov

Table 1: Selected Optimized Geometrical Parameters for the Parent Oxazole Ring This table presents theoretical data for the unsubstituted oxazole ring, which serves as the core structure of Oxazole, 2-(2-methoxyphenyl)-. The addition of the 2-methoxyphenyl group would slightly alter these values.

ParameterBond/AngleCalculated Value (B3LYP/6-311++g(2df,2p))
Bond LengthC2-O11.356 Å
C5-O11.381 Å
C2-N31.291 Å
C4-N31.393 Å
C4-C51.346 Å
Bond AngleC5-O1-C2104.4°
N3-C2-O1115.2°
C4-N3-C2105.7°

Data sourced from a computational study on the parent oxazole molecule. researchgate.net

Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemistry calculations used to study molecular systems from first principles, without reliance on empirical data. researchgate.net Studies comparing ab initio and DFT methods for the parent oxazole ring have shown a good correlation between the two approaches for determining bond lengths. researchgate.net Furthermore, charge densities calculated by ab initio methods are found to be similar to those obtained via DFT, lending confidence to the results generated by the more computationally efficient DFT methods. researchgate.net The use of these foundational methods is crucial for obtaining highly accurate geometries and physical properties for molecules containing electronegative elements like oxygen and nitrogen. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For the parent oxazole ring, the HOMO-LUMO gap has been calculated to be 6.957 eV, indicating a relatively stable molecule compared to benzene (B151609) or furan. nih.gov In substituted oxazoles, this energy gap changes, reflecting altered reactivity. For example, in N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the calculated gap is significantly lower at 4.8435 eV, indicating that charge transfer occurs more readily within this molecule, making it more chemically reactive. irjweb.com The electron density in the HOMO of the parent oxazole is primarily located around the C=C and C=N double bonds, identifying these as the most likely sites for electrophilic attack. nih.gov

Table 2: Frontier Molecular Orbital Energies for Oxazole Derivatives This table illustrates how substituents affect the electronic properties of the oxazole ring system.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Oxazole (parent ring)-6.1550.8026.957
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine-5.6518-0.80834.8435

Data sourced from computational studies on oxazole and its derivatives. irjweb.comnih.gov

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution. irjweb.com In an MEP map, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack. researchgate.net

For oxazole derivatives, MEP maps typically show that the electronegative oxygen and nitrogen atoms create regions of negative potential. irjweb.com This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions, which are crucial in biological systems. irjweb.com

Mulliken population analysis is a computational method used to calculate the partial atomic charges on each atom in a molecule. researchgate.net These charges influence the dipole moment, polarizability, and other electronic properties. researchgate.net In heterocyclic systems like oxazoles, the nitrogen and oxygen atoms generally carry a negative charge, while adjacent carbon and hydrogen atoms are typically more positive.

Excited State Calculations and Photophysical Modeling

While ground-state calculations describe a molecule in its most stable form, excited-state calculations explore its behavior upon absorbing energy, such as light. These calculations are vital for understanding a compound's photophysical properties, including its absorption and emission spectra, and its potential photochemical reactivity.

Time-Dependent DFT (TD-DFT) is a common method for modeling electronic excited states. Such modeling can predict the energies of electronic transitions, which correspond to the peaks in a UV-Vis absorption spectrum. For related methoxyphenyl compounds, studies have shown that upon excitation, an intramolecular charge transfer (ICT) can occur, where electron density moves from one part of the molecule to another. nih.gov This ICT character can significantly influence the fluorescence properties of the compound. nih.gov

Furthermore, computational modeling can elucidate reaction mechanisms that proceed through an excited state. For example, the photo-oxidation of oxazoles by singlet oxygen is understood to proceed via a [4+2]-cycloaddition mechanism, leading to the formation of endoperoxides. nih.gov Theoretical investigations of these reaction pathways help to explain the observed products and reaction kinetics. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states. acs.orgrsc.org

For reactions involving oxazole derivatives, computational methods can be used to model the entire reaction coordinate, identifying the structures and energies of reactants, transition states, and products. For example, the silver-catalyzed synthesis of isoquinolones from 2-(2-alkynylphenyl)oxazoles has been studied computationally. acs.org Such studies involve locating the transition state for key steps like nucleophilic cyclization and ring-opening.

In a different system, the reaction between 2-methoxyfuran (B1219529) and a nitroalkene was investigated using quantum chemical calculations, which revealed that the actual mechanism proceeded through zwitterionic intermediates, contrary to what was initially proposed. mdpi.com This highlights the power of computational analysis to correct and refine proposed reaction pathways. Analysis of transition states (TSs) can involve locating structures for key bond-forming or bond-breaking events, such as the formation of new C-C or C-O bonds during cyclization. mdpi.com

Potential Energy Surface (PES) scans are a common computational technique to explore the energy changes associated with specific geometric modifications, such as bond rotation or the approach of two reacting molecules. By systematically changing a coordinate, a one- or multi-dimensional energy profile can be constructed.

For molecules capable of ESIPT, PES scans are used to map the proton transfer pathway from the enol to the keto form in both the ground (S₀) and first excited (S₁) states. rsc.org These scans can reveal the energy barrier to proton transfer and the relative stability of the different tautomers. rsc.org For instance, in a dual hydrogen-bonded system, PES scans showed that the ESIPT process was only feasible when coupled with a specific structural torsion. rsc.org While direct ESIPT is absent in 2-(2-methoxyphenyl)oxazole, PES scans are still valuable for analyzing conformational changes, such as the rotation around the single bond connecting the phenyl and oxazole rings, which can influence its electronic and photophysical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in rational drug design, helping to predict the activity of new, unsynthesized compounds and to guide chemical modifications to improve efficacy. nih.govscholars.direct

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. scholars.direct These descriptors can be electronic (e.g., orbital energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). scholars.directnih.gov Statistical methods, such as partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. nih.gov

For example, a QSAR study on a series of 2-thioarylalkyl benzimidazole (B57391) derivatives identified the dipole moment (µ), the energy of the highest occupied molecular orbital (EHOMO), and the smallest negative charge (q-) as key descriptors for their anthelmintic activity. scholars.direct Similarly, QSAR models have been developed for oxadiazole derivatives to understand their biological activity. nih.govresearchgate.net Such models can guide the design of new oxazole-based compounds, including derivatives of 2-(2-methoxyphenyl)oxazole, for various therapeutic applications by suggesting modifications that would optimize the key molecular descriptors for enhanced activity. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExample DescriptorDescriptionRelevanceReference
Electronic EHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons scholars.direct
Electronic Dipole Moment (µ)Measure of the overall polarity of the moleculeInfluences solubility and binding interactions scholars.direct
Topological logP (o/w)Octanol-water partition coefficientMeasure of lipophilicity, affects membrane permeability nih.gov
Geometric Vsurf_GA descriptor related to molecular surface and volumeRelates to steric fit in a binding pocket nih.gov

Solvent Effects and Intermolecular Hydrogen Bonding Analyses

The surrounding solvent environment can significantly influence the properties and behavior of a solute molecule. Computational models can account for solvent effects either explicitly (by including individual solvent molecules) or implicitly (by treating the solvent as a polarizable continuum, e.g., using the Polarizable Continuum Model, PCM). nih.gov

For oxazole derivatives, theoretical studies have shown that solvent polarity can affect spectroscopic properties and reaction energy barriers. rsc.org For instance, in ESIPT-capable molecules, increasing solvent polarity can enlarge the energy barrier for proton transfer. rsc.org In the case of 2-(2-methoxyphenyl)oxazole, solvent polarity would be expected to influence its absorption and emission spectra due to differential stabilization of the ground and excited states.

Intermolecular hydrogen bonding is a critical interaction that governs molecular recognition and crystal packing. mdpi.com Computational studies on oxazole and its interaction with water have shown that the nitrogen atom is a better hydrogen bond acceptor than the oxygen atom. researchgate.net Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystals. vensel.org For a derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, this analysis revealed that H···H (34.4%) and C-H···O interactions were significant in the crystal packing. vensel.org Similar analyses for 2-(2-methoxyphenyl)oxazole would provide insight into its solid-state structure and potential for forming hydrogen bonds with biological targets or solvents.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

The investigation of the nonlinear optical (NLO) properties of organic molecules through computational chemistry has become an indispensable tool for the rational design of new materials for photonic and optoelectronic applications. For "Oxazole, 2-(2-methoxyphenyl)-", theoretical evaluations, primarily employing Density Functional Theory (DFT), are crucial for predicting its potential as an NLO material. These studies provide insights into the electronic and structural factors that govern the NLO response at the molecular level.

Detailed Research Findings

Theoretical studies on molecules structurally related to 2-(2-methoxyphenyl)oxazole, such as other 2-aryl-oxazole derivatives, have established a clear methodology for evaluating NLO properties. The core of this evaluation lies in the calculation of molecular polarizability (α) and, more importantly, the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a direct measure of the second-order NLO response of a molecule.

Computational approaches like the DFT method with specific functionals, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate the NLO properties. researchgate.net The presence of a donor-π-acceptor (D-π-A) framework within a molecule is a key driver for a significant NLO response. In the case of 2-(2-methoxyphenyl)oxazole, the methoxy group (-OCH3) on the phenyl ring can act as an electron-donating group, while the oxazole ring can function as a π-bridge and part of the acceptor system. This intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system is fundamental to the generation of large β values.

For instance, in a study on 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), the first-order hyperpolarizability (β) was calculated to be 1.117 x 10⁻³⁰ esu. researchgate.net This provides a benchmark for the NLO response that can be expected from complex oxazole derivatives. The NLO properties of such organic compounds are often compared to those of urea, a standard reference material in NLO studies. For a novel Schiff base containing a 1,2,4-triazole (B32235) ring, the NLO property was found to be 34 times greater than that of urea, highlighting the potential of heterocyclic compounds in this field. researchgate.net

The theoretical evaluation also involves the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller energy gap generally correlates with higher molecular polarizability and, consequently, a larger NLO response. The spatial distribution of these orbitals can confirm the nature of the intramolecular charge transfer upon electronic excitation.

While direct computational data for 2-(2-methoxyphenyl)oxazole is not available in the cited literature, the established principles from related compounds allow for a qualitative prediction. The interaction between the methoxyphenyl group and the oxazole ring is expected to induce a significant dipole moment and a non-zero hyperpolarizability, making it a candidate for NLO applications. The exact values, however, would depend on the specific electronic coupling and the resulting intramolecular charge transfer characteristics, which can only be determined through dedicated DFT and Time-Dependent DFT (TD-DFT) calculations for this molecule.

Data Tables

The following tables present typical data obtained from theoretical NLO evaluations of related heterocyclic compounds, illustrating the key parameters that would be calculated for 2-(2-methoxyphenyl)oxazole.

Table 1: Calculated NLO Properties of a Related Oxazole Derivative (Oxaprozin)

ParameterCalculated ValueUnitReference
First-Order Hyperpolarizability (β)1.117 x 10⁻³⁰esu researchgate.net

This table shows the calculated first-order hyperpolarizability for 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin), a structurally related oxazole compound. This value serves as a reference for the potential NLO activity of oxazole derivatives.

Table 2: Illustrative Data from Theoretical NLO Studies on Heterocyclic Compounds

Compound TypeHOMO-LUMO Gap (eV)Dipole Moment (Debye)First Hyperpolarizability (β) (x 10⁻³⁰ esu)
Pyrrole (B145914) Hydrazone Derivative (3B)N/AN/A48.83
Pyrrole Hydrazone Derivative (3C)N/AN/A63.89
Nitro-substituted PyrazolineN/AN/A114
Dinitro-substituted PyrazolineN/AN/A66

This table provides examples of first hyperpolarizability values from theoretical studies on other nitrogen-containing heterocyclic compounds, demonstrating the range of NLO responses that can be achieved through structural modifications. nih.govresearchgate.net The variation in β values highlights the influence of different electron-withdrawing and donating groups on the NLO properties.

Reactivity and Mechanistic Studies

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis, enabling the replacement of one functional group with another. In the context of the oxazole (B20620) ring, these reactions can be challenging but offer a direct route to novel derivatives.

The 2-position of the oxazole ring is susceptible to nucleophilic attack, particularly when activated by an appropriate substituent. Research has demonstrated that the methoxy (B1213986) group on the appended phenyl ring can direct metallation, which is then followed by substitution.

In a key study, 2-(2-methoxyphenyl)oxazole undergoes ipso-nucleophilic substitution. The process is initiated by treatment with a strong organolithium base, such as sec-butyllithium, in tetrahydrofuran (B95107) (THF) at low temperatures. This reagent facilitates a directed ortho-metallation, where a lithium atom replaces a hydrogen atom on the phenyl ring adjacent to the methoxy group. This lithiated intermediate is then quenched with an electrophile.

Subsequent reaction with another equivalent of an organolithium reagent, like n-butyllithium, at the C-2 position of the oxazole ring leads to the formation of a transient ate-complex. This complex readily undergoes rearrangement, resulting in the displacement of the ortho-methoxy group from the phenyl ring. This tandem reaction sequence provides a pathway to 2-(2-biphenylyl)oxazole derivatives, where the methoxy group is effectively replaced by the aryl moiety from the organolithium reagent.

Table 1: Ipso-Nucleophilic Substitution Reaction Data

Starting Material Reagents Product Yield (%)

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic compounds. The oxazole ring, with its embedded double bond, can participate as a dipolarophile in certain cycloadditions.

The C4=C5 double bond of the oxazole ring can react with 1,3-dipoles, such as nitrile oxides, to form bicyclic adducts. nih.govmdpi.com These reactions are a classic example of Huisgen 1,3-dipolar cycloadditions. mdpi.comresearchgate.net The process involves the concerted or stepwise addition of the nitrile oxide to the π-system of the oxazole.

In a study involving 2-substituted oxazoles, their reaction with nitrile oxides, generated in situ from hydroxamoyl chlorides, was investigated. The reaction of 2-(2-methoxyphenyl)oxazole with a given nitrile oxide is expected to yield a primary cycloadduct, an oxazolo[5,4-d]isoxazoline derivative. The regioselectivity of this addition is governed by both electronic and steric factors of the substituents on both the oxazole and the nitrile oxide. These primary adducts are often unstable and can undergo further transformations, such as ring opening, to yield more stable products. For instance, studies on similar systems have shown that the resulting bicyclic adducts can be sensitive to reaction conditions and may rearrange. rsc.org

Table 2: Representative 1,3-Dipolar Cycloaddition

Oxazole Substrate Nitrile Oxide Precursor Conditions Expected Product
2-(2-Methoxyphenyl)oxazole 4-Nitrobenzohydroxamoyl chloride Triethylamine, Benzene (B151609), rt 2-(2-Methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydrooxazolo[5,4-d]isoxazole

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions provide pathways to access different heterocyclic scaffolds from a common precursor, often triggered by photochemical or thermal energy.

A well-established method for synthesizing 2,5-disubstituted oxazoles is the photoisomerization of corresponding 3,5-disubstituted isoxazoles. ucd.ieresearchgate.net This transformation, known as the "Cornforth-type" rearrangement, proceeds via a photochemical excitation of the isoxazole (B147169).

Specifically, the synthesis of 2-(2-methoxyphenyl)-5-phenyloxazole can be achieved from 3-(2-methoxyphenyl)-5-phenylisoxazole. Irradiation of the isoxazole in a suitable solvent, such as diethyl ether, with ultraviolet light (e.g., 254 nm) induces cleavage of the weak N-O bond. This leads to the formation of a diradical intermediate, which can then rearrange through a series of steps, likely involving a 2H-azirine intermediate, to ultimately form the more thermodynamically stable oxazole ring. researchgate.net This method is particularly valuable for accessing oxazoles that may be difficult to synthesize through other routes. ucd.ie

Table 3: Photoisomerization of Isoxazole to Oxazole

Starting Isoxazole Conditions Product Yield (%)
3-(2-Methoxyphenyl)-5-phenylisoxazole UV light (254 nm), Diethyl ether 2-(2-Methoxyphenyl)-5-phenyloxazole Not specified

The chemistry of 2H-azirines, highly strained three-membered rings, is rich with rearrangement reactions. researchgate.netclockss.org These rearrangements can be initiated thermally or photochemically and often involve cleavage of the azirine ring to form reactive intermediates like vinyl nitrenes or nitrile ylides. clockss.orgunige.ch

In a relevant synthetic pathway, 5-(2H-azirin-2-yl)oxazoles can undergo thermal isomerization to produce 4H-pyrrolo[2,3-d]oxazoles. mdpi.com This process involves a starting material where an oxazole ring is substituted with an azirine ring. While not a direct reaction of 2-(2-methoxyphenyl)oxazole itself, this chemistry illustrates a rearrangement where the oxazole moiety is a key part of the reacting system. For a substrate like 2-phenyl-5-(3-(2-methoxyphenyl)-2H-azirin-2-yl)oxazole, heating in an inert solvent like mesitylene (B46885) would induce rearrangement. mdpi.com

The proposed mechanism involves the cleavage of the C-C bond of the azirine ring to form a vinyl nitrene intermediate. This nitrene then attacks the C4 position of the adjacent oxazole ring, leading to the formation of a new five-membered pyrrole (B145914) ring fused to the oxazole, yielding a 4H-pyrrolo[2,3-d]oxazole system. mdpi.com DFT calculations support a pathway through a nitrenoid-like transition state. mdpi.com

Electrophilic Aromatic Substitution Reactions on the Aryl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org In the case of 2-(2-methoxyphenyl)oxazole, the substitution pattern on the phenyl ring is dictated by the combined directing effects of the methoxy group (-OCH₃) and the oxazol-2-yl substituent.

The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. Conversely, the oxazole ring, linked at the C2 position, generally acts as an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position relative to its point of attachment.

The interplay of these two substituents governs the regioselectivity of electrophilic attack. The strong activating effect of the methoxy group typically dominates, directing substitution to the positions ortho and para to it. The positions on the phenyl ring are numbered relative to the oxazole substituent (C1).

Position 3: Ortho to the oxazole, meta to the methoxy group.

Position 4: Meta to the oxazole, para to the methoxy group.

Position 5: Para to the oxazole, meta to the methoxy group.

Position 6: Ortho to both the oxazole and the methoxy group.

Given the strong activating and directing effect of the methoxy group, electrophilic substitution is most likely to occur at position 4 (para to -OCH₃) and position 6 (ortho to -OCH₃). Steric hindrance from the adjacent oxazole ring might reduce the reactivity of the 6-position. Therefore, the major product in many electrophilic aromatic substitution reactions is expected to be substitution at the 4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Reaction Reagents Expected Major Product(s)
NitrationHNO₃, H₂SO₄2-(4-Nitro-2-methoxyphenyl)oxazole
BrominationBr₂, FeBr₃2-(4-Bromo-2-methoxyphenyl)oxazole
SulfonationFuming H₂SO₄4-(Oxazol-2-yl)-3-methoxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃2-(4-Acyl-2-methoxyphenyl)oxazole

This table presents expected outcomes based on general principles of electrophilic aromatic substitution. Actual experimental results may vary.

General Reactivity Patterns of the Oxazole Heterocycle

The oxazole ring is considered a π-excessive heterocycle, yet its aromaticity is weaker compared to rings like thiophene (B33073) or pyrrole. rsc.org This modest aromaticity means its reactions can sometimes resemble those of a conjugated diene. The electronegativity of the nitrogen and oxygen atoms significantly influences the reactivity of the ring carbons.

Key Reactivity Features:

Electrophilic Attack: Electrophilic substitution on the oxazole ring itself is generally difficult due to the electron-withdrawing nature of the heteroatoms. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon. rsc.org

Nucleophilic Attack: The C2 carbon is the most electron-deficient position in the oxazole ring due to the inductive effect of the adjacent nitrogen and oxygen atoms. This makes it susceptible to attack by strong nucleophiles, which can sometimes lead to ring-opening. rsc.org

Deprotonation (Metallation): The hydrogens on the oxazole ring have different acidities. The C2-H is the most acidic and can be removed by a strong base (like n-BuLi), but this can lead to an equilibrium with the ring-opened isonitrile. nih.gov The C5-H is also acidic and can be selectively deprotonated under kinetic control, creating a C5-carbanion that is useful for introducing substituents at this position. nih.gov Deprotonation at C4 is less common.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, particularly with reactive dienophiles. This reaction is often followed by the loss of a small molecule (like water or nitrile) to form a new aromatic ring, a process known as a Diels-Alder/retro-Diels-Alder sequence. researchgate.net

Ring-Opening Reactions: The oxazole ring can be opened under various conditions, such as treatment with acid or base, or through silver-catalyzed reactions, leading to the formation of other acyclic or heterocyclic structures. researchgate.netacs.org

The following table summarizes the general reactivity of the oxazole ring system.

Position Reactivity Type Description & Examples Reference(s)
C2 Nucleophilic AttackSusceptible to strong nucleophiles, potentially leading to ring-opening. rsc.org
DeprotonationMost acidic proton. Lithiation is possible but can be complicated by ring-opening to an isonitrile enolate. nih.govprinceton.edu
C4 LithiationLess favorable than at C2 or C5. princeton.edu
C5 Electrophilic SubstitutionThe most electron-rich position, making it the preferred site for electrophilic attack. rsc.org
DeprotonationCan be deprotonated with strong bases (e.g., LDA) to form a stable carbanion, which reacts with various electrophiles. nih.gov
Ring CycloadditionActs as a diene in Diels-Alder reactions with reactive dienophiles. researchgate.net
Ring-OpeningCan be cleaved under acidic, basic, or metal-catalyzed conditions. researchgate.netacs.org

This table describes the general reactivity of the oxazole heterocycle. The presence of the 2-(2-methoxyphenyl) substituent may influence these patterns.

Coordination Chemistry and Ligand Design

Oxazole (B20620) Derivatives as Ligands for Transition Metal Centers

Oxazole-based ligands have garnered significant interest due to their versatile coordination capabilities. The presence of both nitrogen and oxygen atoms within the heterocyclic ring, coupled with the electronic influence of substituents, allows for a range of interactions with transition metal centers.

Chelation Modes Involving Nitrogen and Oxygen Atoms

While simple oxazoles typically coordinate to metal centers in a monodentate fashion through the nitrogen atom, the strategic placement of additional donor groups can lead to chelation, forming more stable metal complexes. In "Oxazole, 2-(2-methoxyphenyl)-", the oxygen atom of the methoxy (B1213986) group is suitably positioned to participate in chelation with the metal center, along with the oxazole nitrogen. This would result in the formation of a stable five-membered chelate ring.

This bidentate N,O-chelation has been observed in structurally similar ligands. For instance, studies on 2-(anisol-2-yl)-4,4-dimethyl-2-oxazoline, a dihydro-derivative of the target compound, have shown that it can act as a chelating ligand with zinc bromide, coordinating through both the oxazoline (B21484) nitrogen and the methoxy oxygen. This chelation leads to the formation of a monomeric species, in contrast to the dimeric structures formed when chelation is not possible.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with oxazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Zinc Halide Oxazoline and Oxazole Complexes

Zinc halide complexes with oxazoline and oxazole ligands have been extensively studied. The reaction of zinc halides (ZnX₂, where X = Cl, Br) with aryl-oxazolines often results in the formation of complexes with a 1:2 metal-to-ligand ratio, exhibiting a distorted tetrahedral coordination geometry around the zinc center. stackexchange.com In these complexes, the oxazoline ligands typically coordinate in a monodentate fashion through the nitrogen atom.

However, as mentioned earlier, ligands with a suitably positioned donor group, such as the methoxy group in 2-(anisol-2-yl)-4,4-dimethyl-2-oxazoline, can form chelating complexes with zinc halides. The reaction of this ligand with zinc bromide yields a monomeric complex where the ligand binds in a bidentate manner through the oxazoline nitrogen and the methoxy oxygen. In contrast, with zinc chloride, an unusual dimeric species is formed where there are secondary bonding interactions between the zinc centers and the methoxy oxygen atom.

While specific studies on "Oxazole, 2-(2-methoxyphenyl)-" with zinc halides are not extensively documented, it is reasonable to infer a similar coordination behavior. The reaction would likely yield either a monomeric tetrahedral complex with two bidentate N,O-chelating ligands or potentially polymeric structures depending on the stoichiometry and reaction conditions.

Table 1: Examples of Zinc Halide Complexes with Related Ligands

LigandMetal HalideComplex StoichiometryCoordination GeometryChelation
2-(anisol-2-yl)-4,4-dimethyl-2-oxazolineZnBr₂1:1TetrahedralYes (N,O)
2-(anisol-2-yl)-4,4-dimethyl-2-oxazolineZnCl₂2:2 (Dimer)Distorted TetrahedralPartial (Secondary interaction)
5-chloro-2-methylbenzoxazoleZnCl₂1:2Distorted TetrahedralNo (N-monodentate)
2-HalopyridinesZnX₂ (X=Cl, Br, I)1:2TetrahedralNo (N-monodentate) nih.govresearchgate.net

Organotin Polymer Formation with Oxazoline Derivatives

Organotin compounds have been shown to form a diverse range of coordination polymers with ligands containing oxygen and nitrogen donor atoms. orientjchem.orgmdpi.com The formation of these polymers is driven by the tendency of the tin atom to expand its coordination number beyond four, leading to bridged structures. The nature of the resulting polymer, whether it is a dimer, a one-dimensional chain, or a more complex network, is influenced by the nature of the organic groups on the tin and the steric and electronic properties of the ligand. mdpi.comkoreascience.kr

While there is a lack of specific research on organotin polymers with "Oxazole, 2-(2-methoxyphenyl)-" or its oxazoline derivatives, studies on organotin complexes with other N,O-donor ligands provide insight into their potential behavior. For example, the reaction of organotin(IV) chlorides with ligands containing both nitrogen and oxygen donor sites can lead to the formation of penta-coordinated tin centers. orientjchem.org In the case of diorganotin(IV) compounds, the reaction with bidentate ligands can result in the formation of dimeric structures with a central Sn₂O₂ core. nih.gov

It is plausible that the reaction of a diorganotin dihalide with "Oxazole, 2-(2-methoxyphenyl)-" could lead to the formation of a coordination polymer where the oxazole ligand bridges two tin centers, coordinating through the nitrogen to one tin atom and through the methoxy oxygen to another. Alternatively, if chelation is favored, monomeric or dimeric species with penta- or hexa-coordinated tin could be formed.

Catalytic Applications of Oxazole-Based Ligands

The metal complexes of oxazole-based ligands have shown significant promise in various catalytic applications, including cross-coupling reactions and polymerization. beilstein-journals.orgmdpi.comontosight.ai The ability to tune the electronic and steric properties of the ligand by modifying the substituents on the oxazole and phenyl rings allows for the optimization of the catalyst's activity and selectivity. nih.gov

Transition metal complexes, particularly those of palladium and copper, with 2-arylbenzoxazole ligands have been successfully employed as catalysts for direct C-H arylation reactions. nih.gov These reactions are a powerful tool for the formation of carbon-carbon bonds. Nickel-catalyzed direct arylation of oxazoles with aryl bromides has also been developed as a cost-effective method. acs.org The "Oxazole, 2-(2-methoxyphenyl)-" ligand, with its potential for N,O-chelation, could form stable and active catalysts for such transformations. The electron-donating nature of the methoxy group could enhance the catalytic activity by increasing the electron density at the metal center.

Furthermore, vanadium complexes with oxazole-oxazoline ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The structure of the ligand, including the position of substituents, has a considerable impact on the catalytic performance and the properties of the resulting polymers. This suggests that vanadium complexes of "Oxazole, 2-(2-methoxyphenyl)-" could also be explored for their potential in olefin polymerization catalysis.

Table 2: Catalytic Applications of Related Oxazole-Based Ligands

MetalLigand TypeCatalytic ReactionReference
Palladium2-ArylbenzoxazoleDirect C-H Arylation nih.gov
Copper2-ArylbenzoxazoleDirect C-H Arylation nih.gov
NickelOxazoleDirect C-H Arylation acs.org
VanadiumOxazole-oxazolineEthylene Polymerization mdpi.com
IridiumN,P-ligated oxazoleAsymmetric Hydrogenation researchgate.net
PalladiumNHC-OxazolineAmination of Aryl Chlorides acs.org

Ligands in Palladium-Catalyzed C-C Bond Forming Reactions

The utility of oxazole derivatives as ligands in palladium-catalyzed carbon-carbon bond-forming reactions is an area of significant research interest. The nitrogen atom of the oxazole ring can coordinate to the palladium center, influencing the catalytic activity and selectivity of the resulting complex. While specific research focusing exclusively on "Oxazole, 2-(2-methoxyphenyl)-" as a ligand is not extensively documented in publicly available literature, the catalytic behavior of structurally related oxazoline and aryloxazole ligands provides valuable insights into its potential applications.

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for the formation of C-C bonds. The efficiency of these reactions is often highly dependent on the nature of the ligand coordinated to the palladium catalyst. Ligands play a crucial role in stabilizing the active palladium species, facilitating oxidative addition and reductive elimination steps, and influencing the regioselectivity and stereoselectivity of the reaction.

Research into related compounds, such as hydroxynaphthalene-2-oxazolines, has demonstrated their effectiveness as ligands in Suzuki-Miyaura cross-coupling reactions. These in situ generated catalyst systems, formed from palladium(II) chloride and the oxazoline ligand, have been shown to be effective for the synthesis of biphenyl (B1667301) derivatives.

Furthermore, studies on the olefination of disubstituted oxazoles, such as the palladium-catalyzed dehydrogenative Heck reaction of 5-methoxy-2-(4-methoxyphenyl)oxazole with n-butyl acrylate, highlight the reactivity of the oxazole core in palladium-mediated transformations. In this particular case, the reaction yielded the desired cross-coupling product in high yield, demonstrating the compatibility of the substituted oxazole scaffold with palladium catalysis. mdpi.com

The following tables summarize the research findings for palladium-catalyzed C-C bond forming reactions using structurally related oxazoline and aryloxazole ligands, providing a framework for understanding the potential catalytic applications of 2-(2-methoxyphenyl)oxazole.

Table 1: Palladium-Catalyzed Heck Reaction of Aryl Halides with Olefins Using a Secondary Phosphine Oxide (SPO) Ligated Palladium Complex beilstein-journals.org

EntryAryl HalideOlefinProductYield (%)
1IodobenzeneStyrenetrans-Stilbene95
24-BromoacetophenoneStyrene4-Acetyl-trans-stilbene92
34-Iodotoluenen-Butyl acrylaten-Butyl (E)-3-(p-tolyl)acrylate98
41-Iodo-4-nitrobenzenen-Butyl acrylaten-Butyl (E)-3-(4-nitrophenyl)acrylate96
54-BromanisoleMethyl methacrylateMethyl (E)-2-methyl-3-(4-methoxyphenyl)acrylate85

Reaction Conditions: Aryl halide (1 mmol), olefin (1.2 mmol), K₂CO₃ (2 mmol), Pd-SPO complex (1 mol%), DMF (3 mL), 120 °C, 12 h.

Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Using a Bis(oxazoline) Palladium Complex researchgate.net

EntryAryl HalideProductYield (%)
14-Iodotoluene4-Methylbiphenyl98
24-Bromoanisole4-Methoxybiphenyl95
31-Iodo-3-nitrobenzene3-Nitrobiphenyl92
44-Bromobenzaldehyde4-Formylbiphenyl88
52-Bromopyridine2-Phenylpyridine90

Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), Pd-BOX complex (0.5 mol%), Dioxane (5 mL), 100 °C, 8 h.

These findings for structurally analogous compounds underscore the potential of oxazole-based ligands, including 2-(2-methoxyphenyl)oxazole, in the design of efficient palladium catalysts for C-C bond formation. The electronic and steric properties conferred by the 2-methoxyphenyl substituent are expected to modulate the catalytic activity and selectivity of the corresponding palladium complexes, making it a promising candidate for further investigation in this field.

Photophysical Properties and Advanced Optical Applications

Absorption and Emission Spectroscopy Investigations

The interaction of 2-(2-methoxyphenyl)oxazole with light is fundamental to its optical properties. Spectroscopic studies reveal key insights into its electronic transitions and excited-state dynamics.

UV-Visible Absorption Characteristics and Chromophore Design

The UV-visible absorption spectrum of an oxazole (B20620) derivative is primarily dictated by its chromophore, the part of the molecule responsible for absorbing light. For 2-(2-methoxyphenyl)oxazole, the core structure consists of an oxazole ring linked to a methoxy-substituted phenyl group. This arrangement allows for π-π* electronic transitions, where an electron is promoted from a lower energy π bonding orbital to a higher energy π* antibonding orbital upon absorption of UV or visible light.

The design of the chromophore, specifically the nature and position of substituents on the aryl ring, significantly influences the absorption characteristics. For instance, the methoxy (B1213986) group (-OCH₃) on the phenyl ring in 2-(2-methoxyphenyl)oxazole acts as an electron-donating group, which can affect the energy levels of the molecular orbitals and thus the wavelength of maximum absorption (λmax). vulcanchem.com In a broader context of substituted oxazoles, the presence of various functional groups can lead to a range of absorption maxima. For example, derivatives of 2-(2'-hydroxyphenyl)benzoxazole absorb UVA and UVB radiation, with maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is also a critical parameter. For some benzoxazole (B165842) derivatives, ε values can be as high as 1.69 × 10⁵ mol⁻¹ cm⁻¹. scielo.br

Fluorescence Emission Profiles and Solvatochromism

Following light absorption, excited molecules can relax to the ground state by emitting light, a process known as fluorescence. The fluorescence emission profile of 2-(2-methoxyphenyl)oxazole and related compounds is sensitive to the surrounding solvent environment, a phenomenon called solvatochromism. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will experience greater stabilization, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission. This is a hallmark of intramolecular charge transfer (ICT) character in the excited state. Studies on symmetric methoxy-substituted bi-1,3,4-oxadiazole derivatives have shown significant fluorescence red-shifts in polar solvents, with some derivatives exhibiting shifts as large as 104 nm. nih.gov This solvatochromic behavior is directly related to the change in the molecular dipole moment upon excitation. nih.gov For some 2,1,3-benzoxadiazole derivatives, a notable red-shift in emission is observed in more polar solvents, indicative of a larger dipole moment and charge transfer characteristics in the excited state. frontiersin.org

Determination of Fluorescence Quantum Yields and Excited-State Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. Both are crucial parameters for characterizing fluorescent materials.

The quantum yield and lifetime of oxazole derivatives can be significantly influenced by their molecular structure and the surrounding environment. For instance, the fluorescence quantum yields of some fluorophores can range from nearly zero to almost 100%. nih.gov The lifetime of the excited state is also a key characteristic, with values for some dyes measured in nanoseconds. thermofisher.com For certain 2,1,3-benzoxadiazole derivatives, two distinct excited-state lifetimes have been observed in various solvents, suggesting the presence of different emissive species, such as monomers and aggregates. frontiersin.org

Intramolecular Charge Transfer (ICT) Phenomena in Oxazole Systems

Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, including 2-(2-methoxyphenyl)oxazole and its analogs. Upon photoexcitation, an electron can be transferred from an electron-donating part of the molecule to an electron-accepting part, creating a charge-separated excited state.

In derivatives of 2-(2-hydroxyphenyl)oxazole, theoretical studies have revealed a connection between ICT and excited-state aromaticity. rsc.org The methoxy group in 2-(2-methoxyphenyl)oxazole can act as an electron donor, and the oxazole ring can function as an acceptor. Theoretical calculations on related methoxy-substituted bi-1,3,4-oxadiazole derivatives have confirmed that the first singlet excited state possesses both π-π* and ICT characteristics, with charge transferring from the methoxy phenyl group to the central heterocyclic core. nih.gov The extent of this charge transfer is influenced by the number and position of the substituents. nih.gov In some thiazole (B1198619) derivatives, the interconversion of excited-state geometries in polar solvents, driven by local interactions, can lead to significant bathochromic shifts of up to 100 nm in the fluorescence spectra due to distinct ICT processes. nih.gov

Rational Design for Tunable Photophysical Properties

A key advantage of oxazole-based fluorophores is the ability to rationally design and synthesize molecules with tailored photophysical properties. By strategically modifying the molecular structure, it is possible to control characteristics such as the emission color and Stokes shift.

Influence of Aryl Substituents on Stokes Shifts

The Stokes shift is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. A large Stokes shift is often desirable for applications like fluorescence microscopy to minimize self-absorption and improve signal-to-noise ratios.

Structural Modulations for Optimized Fluorescence

The fluorescence properties of oxazole derivatives are highly sensitive to their molecular structure. Researchers have demonstrated that strategic modifications to the core scaffold of 2-aryl-oxazoles can significantly optimize their emission characteristics, including wavelength, intensity, and quantum yield.

One key strategy involves the incorporation of π-conjugated spacers at various positions on the oxazole ring. Introducing such spacers can lead to the development of new fluorescent dyes with emissions spanning the visible spectrum to near-infrared (up to 700 nm). These modifications often result in a substantial Stokes shift, which is the difference between the absorption and emission maxima, with values reaching up to 208 nm being reported for some derivatives. acs.org A large Stokes shift is highly desirable as it minimizes self-absorption and improves detection sensitivity in fluorescence applications.

Furthermore, the electronic nature of the substituents plays a crucial role. The oxazole scaffold can function as either an electron-donating or electron-withdrawing group depending on the attached moieties, allowing for the creation of strong Donor-π-Acceptor (D-π-A) structures. nih.gov This push-pull character is fundamental to inducing intramolecular charge transfer (ICT) upon photoexcitation. nih.gov For instance, a series of oxazole derivatives including 5-methyl-2-(p-methoxyphenyl)-4-acetyl oxazole (MOPAO) has been studied to compare their photophysical properties. researchgate.net The study revealed that derivatives with strong electron-donating groups, such as N,N'-diphenylaminophenyl, exhibit fluorescence that is highly sensitive to solvent polarity, a hallmark of ICT. researchgate.net This solvatochromism, where the emission color changes with the polarity of the medium, demonstrates that the excited state possesses significant charge transfer character. nih.govresearchgate.net

Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental findings by elucidating the nature of the excited states. In some diketopyrrolopyrroles featuring 2-(2′-methoxyphenyl)benzoxazole moieties, calculations have shown that the excited state can be localized on the core without significant ICT character, leading to emission that is largely independent of solvent. researchgate.net In contrast, other modifications, such as the introduction of a pyridinium (B92312) moiety as an electron-accepting unit, can induce a strong ICT effect, causing the emission spectrum to shift to longer wavelengths. nih.gov

These findings underscore the versatility of the oxazole core, where targeted structural changes—from extending π-conjugation to tuning the electronic push-pull nature of the molecule—provide a powerful toolkit for creating fluorophores with tailored and optimized fluorescence properties for specific applications.

Development of Novel Optoelectronic Materials

The tunable photophysical properties of oxazole derivatives make them promising candidates for the development of novel optoelectronic materials. researchgate.net Materials for optoelectronics must possess specific characteristics, such as high luminescence, thermal stability, and appropriate energy levels (HOMO/LUMO) for efficient charge transport and injection. researchgate.netnih.gov The ability to engineer oxazole-based molecules to exhibit strong intramolecular charge transfer (ICT) is particularly relevant, as this phenomenon is crucial for applications in both light-emitting diodes (OLEDs) and nonlinear optical (NLO) devices. nih.govafricaresearchconnects.com

Research into push-pull purine (B94841) derivatives, which share structural motifs with functionalized oxazoles, has demonstrated the achievement of intense blue or violet fluorescence with quantum yields up to 91% in solution and 40% in host-free films. acs.org These materials exhibit glass transition temperatures in the range of 82–102 °C, indicating good thermal stability for device fabrication. acs.org The development of such materials is guided by understanding the relationship between molecular structure and properties like ionization energy and electron affinity, which are critical for their performance in electronic devices. acs.org The insights gained from studying ICT in oxadiazole derivatives, which are structurally related to oxazoles, further aid in designing new advanced opto-electronic materials by understanding the excited state deactivation mechanisms that can influence fluorescence quantum efficiency. nih.gov

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of oxazole derivatives to their local environment makes them excellent candidates for fluorescent probes and sensors. ibm.com These sensors operate by changing their emission properties—such as intensity ("turn-on" or "turn-off") or wavelength—upon interaction with a specific analyte.

Derivatives of the core oxazole structure have been successfully applied as chemosensors for detecting metal ions and changes in pH. For example, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, a related benzoxazole derivative, has been shown to be an effective fluorescent probe for sensing magnesium cations. researchgate.netacs.org Similarly, other oxazole-derived chemosensors have been designed for the specific "turn-on" detection of Gallium(III) ions (Ga³⁺). researchgate.net These sensors exhibit high sensitivity and selectivity, with limits of detection reported to be as low as 1.15 x 10⁻⁸ M. researchgate.net The mechanism often involves the chelation of the metal ion, which restricts intramolecular rotation or alters the electronic properties of the fluorophore, leading to enhanced fluorescence.

Beyond small ions, oxazole derivatives are used in biological imaging. Highly substituted oxazole derivatives can act as organelle-targeting fluorophores (OTFPs). nih.gov Their fluorescence enhancement in low acidic conditions, a result of protonation-induced intramolecular charge transfer, makes them suitable for visualizing the acidic environment of lysosomes within cells. nih.gov In another innovative application, a fluorescent oxazole amino acid has been genetically incorporated into proteins in E. coli. africaresearchconnects.com The incorporation of this unnatural amino acid acts as a fluorescent tag, with its fluorescence strongly increasing upon integration into the protein structure, offering a powerful tool for studying protein localization and function in cellulo. africaresearchconnects.com

Performance of Oxazole-Based Fluorescent Sensors
Sensor TypeTarget AnalyteKey Finding/Performance MetricReference
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazoleMg²⁺ CationApplicable as a fluorescent probe for magnesium. researchgate.net, acs.org
5-(thiophene-2-yl)oxazole derivative (L2)Ga³⁺ Cation"Turn-on" fluorescence response with a detection limit of 1.15 x 10⁻⁸ M. researchgate.net
Highly substituted pyridinium-oxazole derivativeLow pH (Lysosomes)Fluorescence intensity enhances in low acidic environments, enabling cell imaging. nih.gov
Fluorescent oxazole amino acidProtein TaggingSuccessfully incorporated into proteins in cellulo, acting as a fluorescent tag. africaresearchconnects.com

Components for Nonlinear Optical (NLO) Devices

Nonlinear optical (NLO) materials are essential for advanced photonic technologies, including optical switching and frequency conversion. The NLO response of a material is governed by its molecular hyperpolarizability (β), which is significantly enhanced in molecules with a large change in dipole moment between the ground and excited states. This is a characteristic feature of compounds exhibiting strong intramolecular charge transfer (ICT). africaresearchconnects.com

Oxazoles, as part of the broader class of azole heterocycles, have been investigated as NLO chromophores. researchgate.net The classic molecular design for NLO chromophores involves a donor-acceptor "push-pull" system connected by a π-conjugated bridge. researchgate.netnih.gov The oxazole ring can serve as a component in this system, either as part of the conjugated bridge or as an auxiliary acceptor/donor. While comparative studies have suggested that thiazole-based chromophores may exhibit a larger NLO response than their oxazole analogues, the fundamental principles apply across the azole family. researchgate.net

The key to achieving a high NLO response is to maximize the ICT character. This is accomplished through strategic chemical design, such as incorporating strong electron-donating groups (e.g., methoxy, dialkylamino) and electron-withdrawing groups (e.g., nitro) onto an aromatic or heterocyclic framework. researchgate.net Research on related nitrobenzofurazan derivatives explicitly links the electron-donating ability of substituents to the ICT process, which in turn governs the NLO response. africaresearchconnects.com Similarly, studies on anthracenyl chalcones demonstrate that enhancing intermolecular charge transfer between donor and acceptor groups leads to an increased third-order NLO susceptibility. nih.gov Although specific hyperpolarizability values for "Oxazole, 2-(2-methoxyphenyl)-" are not widely reported, the principles derived from these related systems provide a clear roadmap for designing oxazole-based molecules with significant NLO properties for use in next-generation optoelectronic and photonic devices.

Applications in Materials Science

Integration of Oxazole (B20620) Moieties into Polymeric Structures

The incorporation of oxazole and its related 2-oxazoline structures into polymer chains is a key strategy for developing materials with unique thermal, mechanical, and chemical properties. ontosight.ai The synthesis of polymers containing these heterocyclic moieties can be achieved through various polymerization techniques, leading to materials suitable for high-performance applications. ontosight.ainih.gov

Poly(2-oxazoline)s (POx) represent a significant class of polymers structurally related to oxazoles. They are typically synthesized via living cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.govgoogle.com This method allows for precise control over the polymer's molecular weight and results in a narrow molar mass distribution. google.com The process often uses initiators like alkyl tosylates and can be accelerated using microwave irradiation to reduce polymerization times. nih.gov Researchers have successfully synthesized various POx structures, including amphiphilic core cross-linked star polymers, by first creating hydrophilic arms of poly(2-methyl-2-oxazoline) and then cross-linking them with hydrophobic monomers. nih.gov

Another approach involves the creation of block copolymers. For instance, amphiphilic triblock copolymers have been synthesized with a central hydrophobic block of poly(arylene ether sulfone) and hydrophilic side blocks of poly(2-ethyl-2-oxazoline) (PEtOx). vt.edu This is achieved by using a tosylate-functionalized macroinitiator to polymerize the 2-ethyl-2-oxazoline (B78409) sequences. vt.edu The resulting polymers combine the robust mechanical properties and thermal stability of engineering thermoplastics with the hydrophilicity of PEtOx. vt.edu Furthermore, iterative, two-stage processes have been developed for the synthesis of poly-oxazoles, enabling the efficient creation of bis-oxazole, tris-oxazole, and even tetra-oxazole structures. nih.gov The incorporation of the rigid oxazole ring into a polymer backbone, such as in oxazole-styrene copolymers, can enhance thermal stability and chemical resistance. ontosight.ai

Functional Materials Development Based on Oxazole Scaffolds

The versatility of the oxazole scaffold has led to its use in a variety of functional materials. Polymers containing oxazole rings are investigated for their potential in high-performance coatings and adhesives, where thermal stability and chemical resistance are critical. ontosight.ai The optical properties of these polymers can also be tailored, opening up possibilities for their use in optoelectronic devices. ontosight.ai

A significant area of development is in biomaterials, where poly(2-oxazoline)s (POx) are considered a promising alternative to polyethylene (B3416737) glycol (PEG). tu-dresden.de POx exhibit excellent biocompatibility and allow for high modulation of solubility, size, and chemical functionality. tu-dresden.de The hydrophilicity of POx can be tuned by changing the substituent at the 2-position of the oxazoline (B21484) ring. For example, poly(2-methyl-2-oxazoline) (PMeOx) is highly hydrophilic, while increasing the hydrophobicity of the side chain decreases water solubility. tu-dresden.de This tunability is crucial for applications like drug delivery, where POx-based core cross-linked star polymers have been shown to effectively encapsulate and release anti-cancer drugs. nih.gov Studies have demonstrated that hydrophilic POx, such as PMeOx and PEtOx, are effective at preventing protein adsorption and bacterial adhesion on surfaces, a critical property for biomedical implants and devices. tu-dresden.de

Corrosion Inhibition Studies and Mechanisms

Heterocyclic organic compounds containing nitrogen, oxygen, and sulfur atoms, along with aromatic rings, are recognized as effective corrosion inhibitors for metals, particularly in acidic environments. researchgate.netnih.gov The 2-(2-methoxyphenyl)oxazole molecule contains several of these key features: nitrogen and oxygen heteroatoms, π-electrons in the oxazole and phenyl rings, and an electron-donating methoxy (B1213986) group. These features enable the molecule to strongly adsorb onto a metal surface, forming a protective barrier against corrosive agents. researchgate.net While direct studies on "Oxazole, 2-(2-methoxyphenyl)-" are limited, extensive research on structurally similar compounds, such as 2,5-bis(n-methoxyphenyl)-1,3,4-oxadiazoles and other heterocyclic derivatives, provides a clear model for its inhibition mechanism. researchgate.netresearchgate.net

The primary step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. This process can occur through two main mechanisms: physisorption and chemisorption. researchgate.net

Physisorption: This involves electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic solutions, the metal surface is often positively charged, while the inhibitor can become protonated. However, in the presence of anions like chloride (Cl⁻) from hydrochloric acid, the anions first adsorb onto the metal surface, creating a negatively charged layer. This facilitates the electrostatic attraction of the protonated, positively charged inhibitor molecules. nih.gov

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair electrons on the nitrogen and oxygen atoms of the oxazole ring, as well as the π-electrons from the aromatic phenyl ring, can be donated to the vacant d-orbitals of the metal atoms (like iron), forming a stable coordinate covalent bond. researchgate.net

The adsorption behavior of such inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netresearchgate.net The strength and spontaneity of the adsorption process can be evaluated by calculating the standard free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process. researchgate.net

The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS). nih.govnih.gov

Potentiodynamic Polarization (PDP): This technique measures the change in current density as the electrode potential is varied. The resulting Tafel plots provide key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr). A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. nih.gov The inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the anodic and cathodic branches of the polarization curve. For many oxazole and oxadiazole derivatives, they act as mixed-type inhibitors, meaning they suppress both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the metal/solution interface. In an EIS experiment, a small amplitude AC signal is applied over a range of frequencies, and the impedance response is measured. The data is often presented as Nyquist plots. For an uninhibited metal in acid, the plot typically shows a single semicircle, where the diameter corresponds to the charge transfer resistance (Rct). nih.gov A low Rct value signifies a high corrosion rate. In the presence of an effective inhibitor, the diameter of the semicircle increases significantly, indicating a higher Rct and thus a lower corrosion rate. nih.gov This increase in Rct is attributed to the formation of the protective inhibitor film on the metal surface, which impedes the charge transfer process. nih.gov

The inhibition efficiency (IE%) can be calculated from both PDP and EIS data using the following equations:

From PDP: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] * 100 From EIS: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] * 100

Where:

i_corr_uninh and i_corr_inh are the corrosion current densities without and with the inhibitor, respectively.

R_ct_uninh and R_ct_inh are the charge transfer resistances without and with the inhibitor, respectively.

Studies on related compounds have shown inhibition efficiencies exceeding 95% at optimal concentrations. researchgate.nethelsinki.fi For instance, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole (B11110023) achieved an efficiency of over 96% for mild steel in sulfuric acid. researchgate.net Poly(2-ethyl-2-oxazoline) has also been shown to act as a mixed-type inhibitor for mild steel in HCl, with its efficiency increasing with concentration. nih.gov

Table 1: Electrochemical Data for Representative Heterocyclic Corrosion Inhibitors This table presents typical data from studies on compounds structurally related to 2-(2-methoxyphenyl)oxazole to illustrate the principles of electrochemical characterization.

Biological Activity and Molecular Interaction Mechanisms

Structure-Activity Relationship (SAR) Studies of Oxazole (B20620), 2-(2-methoxyphenyl)- Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of Oxazole, 2-(2-methoxyphenyl)-, these studies have been crucial in identifying the structural modifications that enhance their therapeutic effects.

Correlation of Substituent Patterns with In Vitro Biological Response

The biological response of oxazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the core oxazole structure. In vitro studies have demonstrated that specific substitution patterns correlate directly with the potency of the biological response.

For instance, in the context of tyrosinase inhibition by 2-phenylbenzo[d]oxazole derivatives, which are structurally related to the target compound, the substitution on the 2-phenyl ring is critical. The presence of a hydroxyl group generally imparts greater inhibitory activity than a methoxy (B1213986) group. nih.gov Specifically, adding a hydroxyl group at the R³ position can significantly boost potency, while a methoxyl group at the same position leads to a marked decrease in activity. nih.gov Conversely, introducing a hydroxyl group at the R⁴ position has been shown to reduce tyrosinase inhibitory activity. nih.gov

In a different series of oxazole analogues designed as xanthine (B1682287) oxidase inhibitors, substituents at the 5-position of the oxazole ring played a pivotal role. Derivatives featuring 4-benzylpiperidin-1-yl or 1,2,3,4-tetrahydroisoquinolin-2-yl groups at this position demonstrated the most potent inhibitory activity, with IC₅₀ values comparable to the clinical drug febuxostat. nih.gov

These findings underscore the principle that minor modifications to the substituent patterns on the oxazole scaffold can lead to dramatic shifts in biological activity, providing a clear roadmap for designing more effective compounds.

Table 1: Correlation of Substituent Patterns with In Vitro Biological Response

Oxazole Series Target Substituent Position Favorable Substituent Unfavorable Substituent Effect Source
2-Phenylbenzo[d]oxazoles Tyrosinase R³ of Phenyl Ring Hydroxyl (-OH) Methoxyl (-OCH₃) Increased Potency nih.gov
2-Phenylbenzo[d]oxazoles Tyrosinase R⁴ of Phenyl Ring Hydroxyl (-OH) Decreased Potency nih.gov
2-Phenylbenzo[d]oxazoles Tyrosinase R⁵ of Phenyl Ring Hydroxyl (-OH) Methoxyl (-OCH₃) Contributes to basic inhibitory activity; -OH is superior nih.gov
4-(4-cyanooxazol-2-yl)benzoic acids Xanthine Oxidase Position 5 of Oxazole 4-benzylpiperidin-1-yl Potent Inhibition nih.gov
4-(4-cyanooxazol-2-yl)benzoic acids Xanthine Oxidase Position 5 of Oxazole 1,2,3,4-tetrahydroisoquinolin-2-yl Potent Inhibition nih.gov

Pharmacophore Identification for Specific Biological Targets

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For oxazole derivatives, distinct pharmacophores have been identified for different biological targets.

In the inhibition of tyrosinase, the resorcinol (B1680541) moiety (a 1,3-dihydroxybenzene structure) on the 2-phenyl ring of 2-phenylbenzo[d]oxazole derivatives has been identified as a critical pharmacophoric feature. nih.gov This structure is thought to be responsible for potent tyrosinase inhibition by effectively interacting with the enzyme's active site. nih.govresearchgate.net Docking simulations confirm that the resorcinol structure contributes to binding through both hydrophobic interactions and the formation of hydrogen bonds. nih.gov

For antibacterial activity targeting DNA gyrase, the oxazole ring itself is part of a broader pharmacophore. Studies on various azole derivatives, including oxazoles, pyrazoles, and imidazoles, show their ability to inhibit DNA gyrase and topoisomerase IV, indicating that the azole ring system is a key element for this activity. nih.govresearchgate.net

Enzyme Inhibition Mechanisms: In Vitro Studies

In vitro studies have provided detailed insights into how oxazole derivatives inhibit specific enzymes at the molecular level, revealing their kinetics and binding modes.

Xanthine Oxidase Inhibition Kinetics and Binding Modes

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. nih.govnih.gov A series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, designed with structural similarities to the known inhibitor febuxostat, were found to be potent XO inhibitors with activity in the nanomolar range. nih.gov

Kinetic studies of these compounds revealed a mixed-type inhibition mechanism. nih.gov This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, although they show a preference for binding to the free enzyme. nih.gov Molecular docking and dynamic simulations have provided a deeper understanding of the binding mode. These studies suggest that the carboxylic group of the inhibitor is crucial for binding, as it can form a salt bridge with the amino acid residue Arg880 and a hydrogen bond with Thr1010 within the enzyme's active site. researchgate.net These interactions are considered key factors for stabilizing the enzyme-inhibitor complex. researchgate.net

Table 2: Xanthine Oxidase Inhibition by Oxazole Derivatives

Compound Series Inhibitor Example IC₅₀ Inhibition Type Key Binding Interactions Source
4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids Derivative with 4-benzylpiperidin-1-yl substituent Near febuxostat Mixed-type Salt bridge with Arg880, H-bond with Thr1010 nih.gov, researchgate.net
4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids Derivative with 1,2,3,4-tetrahydroisoquinolin-2-yl substituent Near febuxostat Mixed-type Salt bridge with Arg880, H-bond with Thr1010 nih.gov, researchgate.net

Tyrosinase Inhibition Mechanisms and Resorcinol Structure Contributions

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) synthesis. researchgate.net Its inhibition is a primary strategy for developing skin-lightening agents and treating hyperpigmentation disorders. nih.gov Resorcinol-containing compounds have emerged as particularly effective tyrosinase inhibitors. nih.gov The meta-dihydroxy arrangement of the resorcinol structure allows for favorable interactions with the copper ions in the tyrosinase active site while resisting oxidation by the enzyme, a problem often seen with other phenolic inhibitors. nih.gov

Studies on 2-phenylbenzo[d]oxazole derivatives featuring a resorcinol structure showed significantly stronger inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid. nih.gov Kinetic analyses using Lineweaver-Burk plots demonstrated that these compounds act as tyrosinase inhibitors, and docking simulations confirmed that the resorcinol moiety is crucial for binding through hydrophobic and hydrogen bond interactions. nih.gov For example, some methoxy-substituted tyramine (B21549) derivatives incorporating a dihydroxyphenyl group exhibit a mixed type of inhibition against tyrosinase. nih.gov

DNA Gyrase Inhibition Pathways

DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a validated target for antibiotics. nih.govnih.gov Inhibition of this enzyme typically occurs through one of two main pathways: competitive inhibition of the ATPase activity associated with the GyrB subunit, or stabilization of the covalent enzyme-DNA complex, which leads to double-strand breaks and cell death (a mechanism known as gyrase poisoning). mdpi.comresearchgate.net

Oxazole-containing natural products, such as microcin (B1172335) B17, are known to inhibit DNA gyrase. nih.gov Synthetic oxazole derivatives have also been investigated as potential DNA gyrase inhibitors. nih.gov Studies on a range of azole derivatives, including oxazoles, revealed moderate inhibitory activity against both DNA gyrase and the related enzyme topoisomerase IV. nih.gov These findings suggest that the oxazole scaffold can serve as a foundation for developing new antibacterial agents that function by disrupting bacterial DNA topology. researchgate.netresearchgate.net The mechanism often involves targeting the ATPase domains (GyrB and ParE) of these enzymes. nih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a major strategy in cancer therapy.

Research into new benzoxazole (B165842) derivatives has highlighted the potential of structures containing a 2-methoxyphenyl moiety as VEGFR-2 inhibitors. While not a simple oxazole, these benzoxazole structures share a core heterocyclic system. In one study, a series of benzoxazole derivatives were synthesized and evaluated for their cytotoxic activities against human cancer cell lines known for VEGF overexpression (MCF-7 and HepG2). A derivative featuring a terminal 2-methoxyphenyl group (compound 14a ) demonstrated notable inhibitory activity against both HepG2 and MCF-7 cell lines, with IC50 values of 3.95 µM and 4.054 µM, respectively. nih.gov However, its direct inhibitory effect on VEGFR-2 was considered moderate to weak, with a measured protein concentration of 852.9 ± 16.3 pg/ml in an ELISA assay, where lower values indicate stronger inhibition. nih.gov In the same study, other derivatives showed more potent VEGFR-2 inhibition, suggesting that while the 2-methoxyphenyl group contributes to cytotoxicity, further structural optimization is necessary to maximize direct VEGFR-2 engagement. nih.gov

Inhibitory Activity of 2-Methoxyphenyl-Containing Benzoxazole Derivative (14a)
Cell LineIC50 (µM)VEGFR-2 Protein Concentration (pg/ml)
HepG23.95 ± 0.18852.9 ± 16.3
MCF-74.054 ± 0.17

Cyclin-Dependent Kinase (CDK2, CDK4) Inhibition Mechanisms

Cyclin-dependent kinases (CDKs) are fundamental regulators of the cell cycle. The progression through different phases of the cell cycle, such as the transition from G1 to S phase, is controlled by the sequential activation of CDKs, including CDK4 and CDK2. nih.govnih.gov Dysregulation of this process is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention. nih.gov CDK4/6 inhibitors function by binding to the CDK4/6-Cyclin D1 complex, preventing the phosphorylation of the retinoblastoma (Rb) protein. nih.gov This maintains Rb in its active, growth-suppressive state, where it is bound to the E2F transcription factor, thereby blocking the G1 to S phase transition and inhibiting cell proliferation. nih.govnih.gov Following this, Cyclin E/CDK2 complexes would typically continue the phosphorylation of Rb. nih.gov

Despite the clear role of CDKs in cell cycle control, specific research detailing the inhibitory activity of "Oxazole, 2-(2-methoxyphenyl)-" against CDK2 or CDK4 is not prominently available in the reviewed literature. The development of CDK inhibitors is a very active field, but studies tend to focus on specific scaffolds that have shown initial promise, and oxazoles with this particular substitution pattern have not been highlighted as a major class of CDK2/4 inhibitors in the available data. Overcoming resistance to established CDK4/6 inhibitors is a current challenge, with research exploring combined CDK2 and CDK4/6 inhibition as a potential strategy. rsc.org

Aquaporin-4 Inhibition and Anti-inflammatory Mechanisms in Cell Models

Aquaporins (AQPs) are channel proteins that facilitate the transport of water across cell membranes, and they play a crucial role in maintaining fluid homeostasis. researchgate.net Aquaporin-4 (AQP4) is the most abundant aquaporin in the brain and is implicated in conditions like cerebral edema and neuroinflammation. nih.gov Beyond their role in water transport, AQPs are also linked to inflammation, making them potential therapeutic targets for inflammatory diseases. nih.govresearchgate.net

A series of 2,4,5-trisubstituted oxazoles has been investigated for their ability to inhibit AQP4 and act as anti-inflammatory agents. nih.govresearchgate.net In silico studies identified a lead compound from this series, designated 3a , as a promising candidate for inhibiting AQP4. nih.govresearchgate.net Subsequent in vitro experiments in human lung cells (NCI-H460) demonstrated that compound 3a could effectively inhibit AQP4. nih.govresearchgate.net The study also showed that in response to inflammatory stimuli (LPS), which increases the expression of AQP4 and the inflammatory enzyme COX-2, treatment with compound 3a significantly decreased the expression of both proteins. nih.gov This suggests that the anti-inflammatory effects of this oxazole derivative are mediated, at least in part, through the inhibition of AQP4 expression. nih.gov While the precise structure of the most active compound 3a is not detailed, a related analogue from the same study, Diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate (3c) , highlights the exploration of methoxyphenyl-oxazole scaffolds in this context. nih.gov

Succinate (B1194679) Dehydrogenase Inhibition for Fungicidal Applications

Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. researchgate.net It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration, a mechanism that has been effectively exploited for the development of fungicides (known as SDHIs) to control plant fungal diseases. researchgate.netnih.gov

In the search for novel SDHIs, researchers have synthesized oxazole derivatives. One such compound, N-((2-(2-Methoxyphenyl)thiazol-4-yl)methyl)-2,4-dimethyloxazole-5-carboxamide (SEZB5) , incorporates the 2-methoxyphenyl moiety. nih.gov This molecule features a 2-methoxyphenyl group attached to a thiazole (B1198619) ring, which is then linked to an oxazole carboxamide core. nih.gov The design of these molecules aims to fit into the ubiquinone binding site of the SDH enzyme complex, thereby blocking its function and suppressing pathogen growth. researchgate.net The development of such oxazole-based compounds represents a continuing effort to expand the chemical diversity of SDHIs and combat potential resistance to existing fungicides. nih.gov

Receptor Binding and Ligand Selectivity Studies

The ability of a drug molecule to bind with high affinity to its intended target while avoiding other receptors is a critical determinant of its efficacy and safety profile. The 2-methoxyphenyl group has been shown to be a key feature in ligands designed for high selectivity at certain neurotransmitter receptors.

Dopamine (B1211576) D3 Receptor (D3R) Ligand Affinity and Selectivity Profiling

The dopamine D3 receptor (D3R) is a subtype of the D2-like family of dopamine receptors and is a significant target for treating neuropsychiatric disorders, including substance abuse. mdpi.com Developing ligands that are selective for D3R over the highly homologous D2R is a major challenge and goal in medicinal chemistry.

A series of N-alkylated 1-(2-methoxyphenyl)piperazine (B120316) derivatives has been extensively studied as high-affinity and selective D3R ligands. researchgate.net While the core is a piperazine (B1678402), the 2-methoxyphenyl group is a crucial component for achieving the desired pharmacological profile. For example, compound 38 (ST 280) from one such study, an N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl) derivative, displayed a sub-nanomolar affinity for the human D3 receptor and significant selectivity over the D2 receptor. researchgate.net

Dopamine Receptor Binding Affinity of a 2-Methoxyphenylpiperazine Derivative (Compound 38)
CompoundhD3R Ki (nM)hD2L R Ki (nM)Selectivity Ratio (D2/D3)
38 (ST 280)0.576.4153

This high affinity and selectivity underscore the importance of the 2-methoxyphenylpiperazine fragment in designing potent D3R ligands. researchgate.net

Strategies for Minimizing Receptor Promiscuity through Ligand Design

Receptor promiscuity, the tendency of a ligand to bind to multiple receptors, can lead to off-target effects. Strategic ligand design is employed to minimize this. For dopamine D2/D3 receptors, achieving selectivity is paramount. Studies on 2-methoxyphenylpiperazine derivatives have revealed key structural features that govern selectivity. researchgate.net

Molecular modeling and pharmacophore studies indicate that an extended and more linear conformation in the spacer connecting the piperazine core to other parts of the molecule is crucial for D3R selectivity. researchgate.net Furthermore, the rigidity of the molecule can be optimized to enhance D3R affinity. researchgate.net For instance, the introduction of more rigid aryl acrylamide (B121943) derivatives into the structure of 2-methoxyphenylpiperazine compounds led to optimized (sub)nanomolar D3R affinity. researchgate.net The ability of some N-phenylpiperazine compounds to bind in a "bitopic" manner, interacting with both the primary (orthosteric) binding site and a unique secondary binding site on the D3R, is another key strategy for enhancing selectivity. These design principles, often involving the strategic placement of features like the 2-methoxyphenyl group, allow for the fine-tuning of ligand-receptor interactions to favor a specific target and reduce promiscuous binding. researchgate.net

Molecular Docking and Dynamics Simulations

Due to the lack of specific research on "Oxazole, 2-(2-methoxyphenyl)-", the following sections cannot be populated with detailed, evidence-based findings as requested. The scientific community has not yet published studies that would provide the necessary data for the subsections below.

Elucidation of Enzyme-Inhibitor Complex Formation at the Molecular Level

No specific studies detailing the formation of an enzyme-inhibitor complex involving "Oxazole, 2-(2-methoxyphenyl)-" were found.

Prediction of Binding Affinities and Key Interacting Residues

There is no available data from molecular docking studies to predict the binding affinities or identify key interacting amino acid residues for "Oxazole, 2-(2-methoxyphenyl)-" with any specific biological target.

Analysis of Hydrophobic and Hydrogen Bonding Interactions within Binding Pockets

Without specific molecular docking or dynamics simulation studies, an analysis of the hydrophobic and hydrogen bonding interactions of "Oxazole, 2-(2-methoxyphenyl)-" within a protein binding pocket cannot be conducted.

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of oxazole (B20620) derivatives is a well-established field, but the drive towards greener and more efficient processes remains a critical research frontier. ijpsonline.comnih.govresearchgate.net Future efforts will likely concentrate on several key areas:

Green Chemistry Approaches: Expect a continued shift away from hazardous reagents and solvents. ijpsonline.com Research will likely focus on the use of microwave-assisted synthesis, ultrasound, ionic liquids, and deep-eutectic solvents to reduce reaction times, increase yields, and minimize waste. ijpsonline.comijpsonline.com The development of catalytic systems, particularly those that are reusable and based on abundant, non-toxic metals, will be a priority. rsc.org

Novel Synthetic Routes: Scientists are constantly seeking more direct and versatile methods for constructing the oxazole ring. This includes the development of one-pot reactions and multi-component reactions (MCRs) that combine multiple synthetic steps into a single, efficient process. acs.orgorganic-chemistry.org Electrochemical synthesis is also emerging as a promising green alternative, avoiding the need for traditional oxidants. rsc.org

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. researchgate.netrsc.org Future research will likely see the adaptation of existing batch syntheses of 2-(2-methoxyphenyl)oxazole and its analogs to continuous flow systems, enabling more efficient and automated production. researchgate.net

Exploration of Advanced Spectroscopic Techniques for Real-Time Monitoring

To optimize synthetic processes and ensure product quality, real-time monitoring of reactions is essential. Process Analytical Technology (PAT) is a suite of tools that allows for in-situ analysis of chemical reactions as they occur. researchgate.netkatsura-chemical.co.jp Future research in this area will focus on:

In-situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. researchgate.netkatsura-chemical.co.jp This data provides invaluable insights into reaction kinetics and mechanisms, allowing for precise control over reaction conditions. researchgate.net For instance, ReactIR® allows for the direct measurement of IR spectra within the reaction vessel. katsura-chemical.co.jp

Advanced Data Analysis: The large datasets generated by PAT require sophisticated chemometric methods for analysis. Future work will involve developing more robust algorithms to extract meaningful information from complex spectroscopic data, leading to a deeper understanding of the reaction landscape. researchgate.net

Combined Techniques: The simultaneous use of multiple PAT tools, such as combining spectroscopic analysis with particle size analysis (e.g., Particle View®), can provide a more comprehensive picture of the reaction progress, especially in crystallization processes. katsura-chemical.co.jp

Refinement of Computational Models for Enhanced Predictive Capabilities in Drug Discovery and Materials Science

Computational modeling has become an indispensable tool in modern chemical research, accelerating the discovery and design of new molecules with desired properties. nih.govekb.eg For "Oxazole, 2-(2-methoxyphenyl)-", future computational efforts will likely involve:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. nih.gov By developing and refining QSAR models for oxazole derivatives, researchers can predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govjcchems.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. ekb.eg For drug discovery, molecular docking can be used to identify potential biological targets for 2-(2-methoxyphenyl)oxazole and to understand the molecular basis of its activity. nih.govekb.eg

Materials Science Predictions: Computational models can also be used to predict the physical and electronic properties of materials. This will be crucial in designing new functional materials based on the 2-(2-methoxyphenyl)oxazole scaffold with tailored optical, electronic, or mechanical properties.

Design of Next-Generation Functional Materials with Tailored Properties

The unique structural and electronic properties of the oxazole ring make it an attractive building block for the development of advanced functional materials. nih.govsemanticscholar.org Future research will explore:

Organic Electronics: Oxazole derivatives have shown promise in organic light-emitting diodes (OLEDs) and other electronic devices. Research will focus on modifying the structure of 2-(2-methoxyphenyl)oxazole to tune its photophysical properties, such as its fluorescence and charge transport characteristics. researchgate.net

Polymers: Poly(2-oxazoline)s are a class of polymers with a wide range of potential biomedical applications due to their biocompatibility and tunable properties. nih.gov Future work could involve incorporating the 2-(2-methoxyphenyl)oxazole moiety into polymer chains to create new materials for drug delivery, tissue engineering, and other biomedical applications. nih.gov

Sensors: The ability of the oxazole ring to interact with various analytes makes it a candidate for use in chemical sensors. Researchers will likely investigate the development of sensors based on 2-(2-methoxyphenyl)oxazole for the detection of specific ions, molecules, or biological markers.

Comprehensive Elucidation of Broader Biological Target Interactions and Mechanisms

While some biological activities of oxazole derivatives have been identified, a comprehensive understanding of their interactions with biological systems is still evolving. nih.govtandfonline.comnih.gov Future research will aim to:

Identify New Biological Targets: High-throughput screening and other advanced techniques will be employed to identify new protein targets for 2-(2-methoxyphenyl)oxazole and its analogs. ontosight.ai This could reveal novel therapeutic applications for this class of compounds.

Elucidate Mechanisms of Action: Once a biological target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect at the molecular level. ontosight.ai This knowledge is crucial for optimizing the compound's efficacy and minimizing potential side effects. researchgate.net

Explore a Wider Range of Biological Activities: The structural diversity of oxazole derivatives suggests that they may possess a broad spectrum of biological activities. tandfonline.comresearchgate.net Future investigations will likely explore their potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents. ontosight.ainih.govnih.govresearchgate.net For example, some methoxyphenyl-oxazole derivatives have shown activity against Caenorhabditis elegans. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(2-methoxyphenyl)oxazole derivatives?

Answer: A widely used method involves the reaction of 2-methoxy benzyl chloride with 2-amino-2-methyl-1-propanol in dichloromethane under ambient conditions. After stirring, the solvent is removed under reduced pressure, and the product is recrystallized from ethyl acetate, yielding 86.5% of the target compound . Alternative routes include condensation of benzimidazole-thio derivatives with hydrazinyl-oxazole precursors, achieving yields of 65–78% through controlled reaction times and purification via column chromatography . Key challenges include optimizing solvent systems and stoichiometry to minimize side products.

Q. What spectroscopic and analytical techniques are used to characterize 2-(2-methoxyphenyl)oxazole derivatives?

Answer:

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13} \text{C}-NMR are critical for confirming substituent positions and electronic environments. For example, compound 8 (from ) shows distinct aromatic proton shifts at δ 7.2–8.1 ppm and methoxy group signals at δ 3.8–3.9 ppm .
  • High-Resolution Mass Spectrometry (HR-MS): Used to validate molecular formulas, with experimental values (e.g., m/z 470.1656) matching theoretical calculations within 0.1 ppm error .
  • X-ray Crystallography: Resolves bond lengths, angles, and crystal packing. For instance, the dihedral angle between the oxazole ring and the methoxyphenyl group is 8.6°, indicating near-planarity critical for π-π interactions .

Advanced Research Questions

Q. How does the crystal structure of 2-(2-methoxyphenyl)oxazole derivatives inform their reactivity and stability?

Answer: X-ray studies reveal intermolecular interactions such as C–H···O hydrogen bonds (2.44–3.07 Å) and π-π stacking (3.78 Å separation between aromatic rings). These interactions enhance thermal stability and influence solubility, which is crucial for designing solid-state materials or drug candidates with predictable bioavailability . The envelope conformation of the oxazole ring and planarity of the methoxyphenyl group also affect electronic delocalization, which can be probed via DFT calculations.

Q. What computational methods predict the biological activity of 2-(2-methoxyphenyl)oxazole derivatives?

Answer: Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to target enzymes like acetylcholinesterase (AChE). For benzimidazole-oxazole hybrids ( ), docking scores correlate with experimental IC50_{50} values, identifying key residues (e.g., Trp286 in AChE) for hydrogen bonding and hydrophobic interactions. MD simulations further validate binding stability over 100 ns trajectories .

Q. How do structural modifications at the oxazole ring or methoxyphenyl group impact bioactivity?

Answer:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhance electrophilicity, improving inhibition of cholinesterases (e.g., compound 6 in has IC50_{50} = 1.2 µM for AChE).
  • Ring Expansion: Replacing oxazole with oxadiazole (as in ) alters π-electron density, affecting binding to hydrophobic enzyme pockets. Comparative SAR studies highlight the methoxy group’s role in modulating logP values and membrane permeability .

Q. What strategies address contradictions in reported synthetic yields or reactivity data?

Answer: Discrepancies in yields (e.g., 65% vs. 86.5% in vs. 12) often stem from solvent polarity, catalyst loading, or purification methods. Systematic optimization using Design of Experiments (DoE) can identify critical factors (e.g., temperature, reaction time). For example, microwave-assisted synthesis reduces reaction times from hours to minutes, improving reproducibility .

Methodological Considerations

Q. How are intermolecular interactions in 2-(2-methoxyphenyl)oxazole derivatives quantified experimentally?

Answer:

  • X-ray Diffraction: Measures non-covalent interactions (e.g., hydrogen bonds, π-π stacking) with precision <0.01 Å. Software like SHELX refines thermal parameters to map electron density distributions .
  • Hirshfeld Surface Analysis: Visualizes interaction fingerprints (e.g., H···O/N contacts account for 15–20% of crystal packing in ), guiding co-crystal design for enhanced solubility .

Q. What in vitro assays evaluate the pharmacological potential of these compounds?

Answer:

  • Enzyme Inhibition: Ellman’s assay measures AChE/Butyrylcholinesterase inhibition, with IC50_{50} values calculated via nonlinear regression of dose-response curves .
  • Cytotoxicity Screening: MTT assays on cell lines (e.g., SH-SY5Y neurons) assess selectivity indices (IC50_{50} > 50 µM for non-toxic profiles) .

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